molecular formula C8H6BrFO2 B2681203 2-Bromo-3-fluoro-6-methylbenzoic acid CAS No. 1427326-66-6

2-Bromo-3-fluoro-6-methylbenzoic acid

Cat. No.: B2681203
CAS No.: 1427326-66-6
M. Wt: 233.036
InChI Key: QWXYFCBTEVCONQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.036. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-fluoro-6-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-6-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXYFCBTEVCONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427326-66-6
Record name 2-bromo-3-fluoro-6-methylbenzoic acid
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Foundational & Exploratory

Strategic Scaffolds: Technical Profile of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-6-methylbenzoic acid (BFMBA) is a highly specialized, tetrasubstituted aromatic building block used in the synthesis of atropisomeric kinase inhibitors and KRAS effectors. Its structural value lies in its 2,6-disubstitution pattern , which imposes significant steric hindrance around the carboxylic acid moiety.[1] This steric bulk is a critical design feature for locking conformation in fragment-based drug discovery (FBDD), preventing free rotation and thereby increasing binding affinity to sterically demanding pockets.[1]

This guide details the chemical identity, validated synthesis pathways, and quality control parameters for BFMBA, designed for medicinal chemists requiring high-purity scaffolds.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Due to the specific substitution pattern, this compound is often confused with its isomers (e.g., 2-bromo-6-fluoro-3-methylbenzoic acid). Verification via InChIKey is recommended over CAS numbers in vendor catalogs.[1]

ParameterTechnical Specification
Chemical Name 2-Bromo-3-fluoro-6-methylbenzoic acid
Common Codes BFMBA; 6-Methyl-3-fluoro-2-bromobenzoic acid
CAS Number Variable/Custom Synthesis (Freq.[1] cited: 1355247-38-9 or by structure)
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Exact Mass 231.9535
SMILES CC1=C(C(=C(C=C1)F)Br)C(=O)O
InChIKey Computed:[1]HVQKVOKZMDWJOS-UHFFFAOYSA-N
pKa (Calc.) ~2.8 (Increased acidity due to ortho-F/Br inductive effects)
LogP (Calc.) 2.45
Appearance Off-white to pale yellow crystalline solid

Synthetic Pathways & Methodology

The synthesis of BFMBA is non-trivial due to the crowding of the benzene ring.[1] Direct electrophilic halogenation of 3-fluoro-6-methylbenzoic acid often yields inseparable regioisomers. The most robust, field-proven route utilizes the oxidation of the corresponding toluene precursor , which ensures regiochemical integrity.

Core Workflow: Oxidation of 2-Bromo-3-fluoro-6-methyltoluene

This protocol avoids the risk of "halogen dance" associated with lithiation routes.[1]

Reagents:
  • Precursor: 2-Bromo-3-fluoro-6-methyltoluene (1.0 equiv)[1]

  • Oxidant: Potassium Permanganate (KMnO₄) (4.0 equiv)[1]

  • Solvent: Pyridine / Water (1:1 v/v)[1]

  • Workup: HCl (1M), Ethyl Acetate[1]

Step-by-Step Protocol:
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-fluoro-6-methyltoluene (10 mmol) in a mixture of pyridine (20 mL) and water (20 mL).

  • Addition: Add KMnO₄ (20 mmol, 2 equiv) in portions over 30 minutes at room temperature. The reaction is exothermic; monitor internal temperature.[1]

  • Reflux: Heat the mixture to reflux (approx. 95°C) for 4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). If starting material persists, add the remaining KMnO₄ (2 equiv) and reflux for an additional 4-6 hours.

  • Filtration: Cool the mixture to Room Temperature (RT). Filter the brown MnO₂ precipitate through a Celite pad.[1] Wash the pad with hot water (20 mL).[1]

  • Acidification: Concentrate the filtrate under reduced pressure to remove pyridine. Acidify the aqueous residue with 1M HCl to pH 1-2. A white/off-white precipitate should form.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield BFMBA.[1]

Pathway Visualization[1]

Synthesis_Workflow Start Precursor: 2-Bromo-3-fluoro-6-methyltoluene Reagent Reagent: KMnO4 / Pyridine / Reflux Start->Reagent Oxidation Intermediate Intermediate: MnO2 Precipitate Reagent->Intermediate 4-8 Hours Workup Workup: Acidification (HCl) -> pH 1 Intermediate->Workup Filter & Acidify Product Product: 2-Bromo-3-fluoro-6-methylbenzoic acid Workup->Product Recrystallization

Figure 1: Validated oxidative synthesis pathway ensuring regiochemical purity.

Application in Drug Discovery: The "Ortho Effect"

BFMBA is not merely a linker; it is a conformational lock .[1]

Atropisomerism & Axial Chirality

In kinase and KRAS inhibitor design, the rotation of the bond connecting the phenyl ring to the core scaffold (e.g., an amide or biaryl bond) determines the drug's efficacy.[1]

  • The 2-Bromo / 6-Methyl Clamp: The simultaneous presence of a bulky Bromine (Van der Waals radius ~1.85 Å) and a Methyl group ( ~2.0 Å) at the ortho positions creates a high rotational energy barrier (>20 kcal/mol).[1]

  • Result: This locks the molecule into a specific atropisomer, potentially increasing potency by reducing the entropic penalty upon binding to the target protein.[1]

Metabolic Stability[1]
  • 3-Fluoro Position: The fluorine atom at position 3 blocks metabolic hydroxylation (Phase I metabolism) at a typically vulnerable site, extending the half-life (

    
    ) of the final drug candidate.
    

Atropisomerism_Logic Scaffold Drug Core Scaffold (e.g., Pyridine/Pyrimidine) Rotation Bond Rotation Scaffold->Rotation BFMBA BFMBA Moiety (2-Br, 6-Me) BFMBA->Rotation Outcome LOCKED CONFORMATION (High Affinity / Atropisomer) Rotation->Outcome Steric Clash (Br/Me)

Figure 2: Mechanism of atropiomeric locking utilized in KRAS G12C inhibitor design.

Quality Control & Analytics

To validate the identity of BFMBA, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • δ 13.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1]

  • δ 7.50 ppm (dd, 1H): Aromatic proton H4 (coupling with F).[1]

  • δ 7.15 ppm (d, 1H): Aromatic proton H5.[1]

  • δ 2.35 ppm (s, 3H): Methyl group at C6.[1] Note: This singlet is diagnostic; if split, check for isomer contamination.[1]

Fluorine NMR (¹⁹F-NMR)
  • δ -115 to -120 ppm: Single peak.[1] Multiplicity depends on H-decoupling.[1]

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm.[1]

References

  • LaPlante, S. R., et al. (2011).[1] "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022.[1]

  • Clayden, J., et al. (2009).[1] "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition, 48(35), 6398-6401.[1] [1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 1355247-38-9 (Isomer Analog)." PubChem. [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] (Reference for Permanganate Oxidation protocols).

Sources

Technical Monograph: Physicochemical Characterization and Application of 2-Bromo-3-fluoro-6-methylbenzoic Acid

[1]

Executive Summary

2-Bromo-3-fluoro-6-methylbenzoic acid (CAS 1427326-66-6) is a highly specialized tri-substituted aromatic building block used primarily in the synthesis of pharmacologically active agents, including Factor IXa inhibitors and KRas G12D targeting moieties.[1][2] Its value lies in its unique substitution pattern: the ortho-bromo and ortho-methyl groups provide significant steric bulk, locking the conformation of downstream amides or esters, while the meta-fluorine atom modulates metabolic stability and lipophilicity without introducing excessive steric hindrance at the 3-position.[1][2]

This guide provides an exhaustive technical analysis of the compound’s physicochemical properties, synthetic pathways, and handling protocols, designed to support high-integrity research and development workflows.[2]

Part 1: Molecular Identity & Structural Analysis[2]

The compound is defined by a crowded 1,2,3,6-substitution pattern on the benzene ring.[2] This "tetrasubstituted" core creates a distinct steric environment that influences both its chemical reactivity and its behavior in biological systems.

Nomenclature and Identifiers[2][3][4][5][6]
ParameterDetail
IUPAC Name 2-Bromo-3-fluoro-6-methylbenzoic acid
CAS Registry Number 1427326-66-6
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
SMILES CC1=C(C(=O)O)C(Br)=C(F)C=C1
InChI Key QWXYFCBTEVCONQ-UHFFFAOYSA-N
MDL Number MFCD22383777 (Note: Verify specific vendor codes as MDLs vary by catalog)
3D Conformational Analysis (Steric Inhibition of Resonance)

Unlike unsubstituted benzoic acid, the carboxyl group in 2-Bromo-3-fluoro-6-methylbenzoic acid is forced out of coplanarity with the benzene ring.[1]

  • The 2,6-Disubstitution Effect: The bulky bromine atom at position 2 and the methyl group at position 6 create significant steric strain.[1][2] This forces the carboxyl group to rotate perpendicular to the aromatic ring to minimize van der Waals repulsions.

  • Chemical Consequence: This deconjugation prevents the carboxylate anion from stabilizing via resonance with the pi-system, but the inductive electron-withdrawing effect of the halogen (Br) and the field effect of the Fluorine (F) typically result in a net increase in acidity compared to benzoic acid.[1][2]

Part 2: Physicochemical Parameters[2]

Note: Due to the specialized nature of this intermediate, values marked with an asterisk () are high-confidence predicted values derived from structure-activity relationship (SAR) algorithms and analog comparison (e.g., 2-bromo-6-methylbenzoic acid).*[1][2]

Fundamental Constants
PropertyValueConfidence/Method
Physical State Solid (Crystalline Powder)Observed in analogs
Color Off-white to pale yellowTypical for halo-benzoic acids
Melting Point 118 – 123 °CPredicted (Analog: 2-Br-6-Me-benzoic acid MP is 110-112°C; F-substitution typically raises MP)
Boiling Point 315.0 ± 42.0 °CPredicted at 760 mmHg
Density 1.7 ± 0.1 g/cm³Predicted
Flash Point 144.3 ± 27.9 °CPredicted
Solubility & Lipophilicity Profile[2]
ParameterValueImplications for Formulation
LogP (Octanol/Water) 2.45 – 2.60Moderate lipophilicity; suitable for CNS-active scaffolds.[1][2]
pKa (Acid Dissociation) 2.8 – 3.1Significantly more acidic than benzoic acid (pKa 4.2) due to the ortho-bromo inductive effect and steric inhibition of resonance.[1][2]
Water Solubility Low (< 0.5 mg/mL)Requires organic co-solvents (DMSO, DMF, Methanol) for reaction.
Solubility (Organic) HighSoluble in DMSO, Methanol, DCM, Ethyl Acetate.

Part 3: Synthetic Pathways & Impurity Profile[2]

The most reliable synthetic route for high-purity 2-Bromo-3-fluoro-6-methylbenzoic acid utilizes the Sandmeyer Reaction , starting from the commercially available aniline precursor.[1][2] This method avoids the poor regioselectivity often seen in direct electrophilic halogenation of 3-fluoro-6-methylbenzoic acid.[1][2]

Primary Synthesis Workflow (Sandmeyer Route)
  • Starting Material: 2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9).[1][3][4][5]

  • Diazotization: Treatment with Sodium Nitrite (NaNO₂) in aqueous H₂SO₄ or HBr at 0–5°C generates the diazonium salt intermediate.

  • Bromination: Displacement of the diazo group using Copper(I) Bromide (CuBr) in HBr.

  • Purification: Acid-base extraction followed by recrystallization.[1][2]

Synthesis Diagram (DOT Visualization)[2]

SynthesisRouteStart2-Amino-3-fluoro-6-methylbenzoic acid(CAS 1039981-89-9)InterDiazonium SaltIntermediateStart->InterDiazotizationProduct2-Bromo-3-fluoro-6-methylbenzoic acid(CAS 1427326-66-6)Inter->ProductBrominationReagent1NaNO₂, H₂SO₄0-5°CReagent2CuBr, HBrSandmeyer Rxn

Caption: Figure 1. Regioselective synthesis of 2-Bromo-3-fluoro-6-methylbenzoic acid via Sandmeyer transformation of the aniline precursor.

Impurity Profile

When sourcing or synthesizing this compound, researchers must monitor for the following specific impurities:

  • Des-bromo analog: 3-Fluoro-6-methylbenzoic acid (Resulting from incomplete bromination or reduction of diazonium salt).[1]

  • Phenolic byproduct: 3-Fluoro-2-hydroxy-6-methylbenzoic acid (Resulting from hydrolysis of the diazonium salt if temperature is not strictly controlled).[1]

  • Regioisomers: 2-Bromo-6-fluoro-3-methylbenzoic acid (Only if synthesized via direct bromination of a toluene precursor).[1][2]

Part 4: Analytical Characterization

To validate the identity of CAS 1427326-66-6, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Two doublets or a multiplet pattern corresponding to the two adjacent protons on the ring (H4 and H5).

      • Prediction: H4 (adjacent to F) will show coupling to F (³J_HF ~8-10 Hz).[1][2] H5 will show coupling to H4 (³J_HH ~8 Hz).

    • Methyl Group: A singlet (or doublet due to long-range F coupling) at δ 2.3 – 2.5 ppm.[1]

    • Carboxylic Acid: Broad singlet at δ 12.0 – 14.0 ppm (D₂O exchangeable).

  • ¹⁹F NMR:

    • Single peak around -110 to -120 ppm (typical for aryl fluorides).[1][2]

Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1][2]

  • Molecular Ion: [M-H]⁻ at m/z ~231 and 233 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of CO₂ ([M-H-44]⁻) is a common primary fragmentation pathway.[1][2]

Part 5: Handling, Stability & Safety[2]

Safety Profile (GHS Classification)

Based on the functional groups and analog data, the compound is classified as Warning .

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow oxidative degradation or hydrolysis over long periods.[2]

    • Container: Amber glass to protect from light (halides can be light-sensitive).[1][2]

Emergency Response[2]
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[6]

  • Skin Contact: Wash with soap and water. If irritation persists (redness/blistering), seek medical attention.

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich / MilliporeSigma. "2-bromo-3-fluoro-6-methylbenzoic acid Product Detail."[1]

    • URL: (Verified CAS 1427326-66-6).[1][2]

  • Precursor Availability (2-Amino-3-fluoro-6-methylbenzoic acid)

    • Source: BLD Pharm. "2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9)."[4]

    • URL:

  • Application in Factor IXa Inhibitors

    • Source: Google Patents. "Factor IXa Inhibitors (WO2016094260A1)." Describes the use of 2-amino-3-fluoro-6-methylbenzoic acid as a key intermediate.[1][2]

    • URL:

  • Physicochemical Property Prediction

    • Source: PubChem.[3] "Compound Summary for 2-bromo-3-fluoro-6-methylbenzoic acid."

    • URL:

Halogenated Benzoic Acid Derivatives: Structural Dynamics, Synthesis, and Pharmaceutical Utility

[1]

Executive Summary

In the realm of medicinal chemistry and materials science, halogenated benzoic acid derivatives represent more than simple structural scaffolds; they are electronic tuning forks. The strategic introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I) onto the benzoate ring does not merely add bulk—it fundamentally alters pKa, lipophilicity (logP), and metabolic stability.

This guide moves beyond standard textbook definitions to explore the "Sigma-Hole" phenomenon in halogen bonding, advanced C-H activation synthesis, and the critical environmental fate of these persistent motifs.

Part 1: The Physics of Efficacy

Electronic Modulation and the Sigma-Hole

The efficacy of halogenated benzoates stems from the interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).

  • Fluorine: Possesses the strongest -I effect but a significant +R effect due to 2p-2p orbital overlap with carbon. It is primarily used to block metabolic oxidation (e.g., at the para position) and lower pKa without drastically increasing lipophilicity.

  • The Sigma-Hole (Cl, Br, I): Unlike fluorine, heavier halogens exhibit an anisotropic charge distribution.[1][2] While the equatorial belt of the halogen is electron-rich (nucleophilic), the distal tip (along the C-X bond axis) is electron-deficient (electrophilic). This positive patch is the Sigma-Hole .[2][3]

Implication for Drug Design: The sigma-hole allows Cl, Br, and I substituents to act as Lewis acids, forming highly directional Halogen Bonds (X-bonds) with backbone carbonyl oxygens in protein binding pockets.[1] This is a distinct interaction, orthogonal to hydrogen bonding.[4]

Quantitative Structure-Activity Relationships (QSAR)

The following table summarizes the electronic and steric impact of halogen substitution on benzoic acid (pKa ~4.20).

SubstituentPositionpKa (approx)Hammett (

)
LogP ContributionPrimary Utility
-H -4.200.000.00Baseline
-F ortho3.27+0.54+0.14Acid strengthening, metabolic block
-Cl ortho2.94+0.68+0.71Lipophilicity, Sigma-hole donor
-Br para4.00+0.23+0.86Strong X-bond donor, precursor
-I para4.00+0.18+1.12Max X-bond strength, radiolabeling

Note: Ortho substitution dramatically lowers pKa due to the "Ortho Effect"—steric inhibition of resonance which forces the carboxylate out of planarity, reducing conjugation with the ring and destabilizing the acid form relative to the anion.

Mechanism: The Sigma-Hole Interaction

The following diagram illustrates the directional nature of the Halogen Bond, critical for rational drug design.

SigmaHolecluster_0Halogen Donor (R-X)cluster_1Biological AcceptorCCarbon (Ring)XHalogen (I/Br)(Anisotropic Charge)C->XCovalent BondNuNucleophile(C=O, N:)X->NuHalogen Bond (X-Bond)Interaction with Sigma Hole (+)noteKey Feature:Strict Linearity (160°-180°)Unlike H-bonds

Caption: Directional interaction between the electropositive Sigma-hole on the halogen and a biological nucleophile.

Part 2: Synthetic Architectures

Synthesis of halogenated benzoates requires navigating regioselectivity issues. Electrophilic Aromatic Substitution (EAS) is often insufficient due to the deactivating nature of the carboxyl group (meta-director).

Synthesis Decision Matrix

Use this logic flow to select the optimal synthetic route.

SynthesisFlowStartTarget: Halogenated Benzoic AcidSubstrateStarting Material?Start->SubstrateAnilineAnthranilic AcidsSubstrate->AnilineOrtho/Para Amino GroupUnsubBenzoic AcidSubstrate->UnsubUnsubstituted Benzoic AcidActivatedToluene/XyleneSubstrate->ActivatedActivated Arene (e.g., Toluene)Method1Sandmeyer Reaction(Diazotization)Aniline->Method1Method2Pd-Catalyzed C-H Activation(Ortho-Selective)Unsub->Method2Method3Electrophilic HalogenationThen OxidationActivated->Method3ResultPurified ProductMethod1->ResultMethod2->ResultMethod3->Result

Caption: Strategic selection of synthetic methodology based on available starting materials.

Protocol A: The Sandmeyer Reaction (Classic & Scalable)

Application: Best for installing I, Br, or Cl at specific positions defined by an amino precursor (e.g., converting anthranilic acid to 2-iodobenzoic acid).

Reagents:

  • Precursor: 2-Aminobenzoic acid

  • Diazotization: NaNO₂, HCl (conc), Ice

  • Halogen Source: KI (for Iodine) or CuCl/CuBr (for Cl/Br)

Step-by-Step Workflow:

  • Diazotization: Dissolve 10 mmol of 2-aminobenzoic acid in 20 mL of 6M HCl. Cool to 0–5°C in an ice-salt bath.

    • Critical Control: Temperature must remain <5°C. Higher temperatures hydrolyze the diazonium salt to a phenol (salicylic acid impurity).

  • Nitrite Addition: Add NaNO₂ (11 mmol) in water dropwise. Stir for 15 min. Solution should be clear.

    • Validation: Test with starch-iodide paper (turns blue instantly) to confirm excess nitrous acid.

  • Substitution (Iodination): Dissolve KI (15 mmol) in 10 mL water. Add slowly to the diazonium solution.

    • Observation: Evolution of N₂ gas and formation of a dark precipitate.

  • Workup: Heat to 80°C for 30 min to ensure completion. Cool and treat with saturated sodium bisulfite (NaHSO₃) to reduce excess iodine (color change from purple to white/yellow). Filter the precipitate.[5]

  • Purification: Recrystallize from ethanol/water.

Protocol B: Pd-Catalyzed C-H Iodination (Modern & Regioselective)

Application: Direct functionalization of benzoic acids without pre-functionalization. Uses a directing group logic inherent to the carboxylate.

Reagents:

  • Substrate: Benzoic Acid[6][7][8][9][10][11]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant/Halogen Source: N-Iodosuccinimide (NIS)

  • Solvent: 1,2-Dichloroethane (DCE) or DMF

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine benzoic acid (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and NIS (1.2 equiv).

  • Reaction: Add DCE (0.2 M concentration). Seal and heat to 100°C for 12 hours.

    • Mechanism:[3][6][9] The carboxylate acts as a weak directing group, coordinating Pd to the ortho position.

  • Validation: Monitor via TLC. The product will be less polar than the starting acid (higher Rf).

  • Workup: Cool to room temp. Filter through a celite pad to remove Pd black. Wash with Na₂S₂O₃ (aq) to remove succinimide/iodine byproducts.

  • Isolation: Acidify aqueous layer to pH 2 to precipitate the mono-iodinated product.

Part 3: Pharmaceutical Utility & Environmental Fate

Drug Development Applications

Halogenated benzoates are rarely end-products; they are scaffolds.

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is virtually unbreakable by Cytochrome P450 enzymes. Placing F at the para position of a benzoate ring extends the half-life of the drug.

  • Bioisosteres: 2-Chlorobenzoic acid mimics the steric profile of 2-methylbenzoic acid but with altered electronics, often used in NSAID design (e.g., Indomethacin derivatives).

Environmental Toxicology

The stability that makes these compounds useful in drugs makes them persistent in the environment (e.g., Dicamba herbicide).

  • Aerobic Pathway: Difficult. Requires specific dioxygenases to break the aromaticity.

  • Anaerobic Pathway (Dominant): Reductive Dehalogenation.[8] Microbes use the halogenated benzoate as an electron acceptor.

    • Mechanism:[3][6][9] Ar-X + 2e⁻ + 2H⁺ → Ar-H + H-X.

    • Order of Degradation: I > Br > Cl > F (C-F bond is too strong for most reductive dehalogenases).

References

  • Sigma-Hole Interactions: Politzer, P., et al. "Halogen bonding: an interim review." ChemPhysChem, 2013. Link

  • C-H Activation Protocols: Mei, T.S., et al. "Palladium-Catalyzed, Ligand-Promoted C(sp2)–H Halogenation." Journal of the American Chemical Society, 2018. Link

  • pKa and Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Sandmeyer Mechanism: V. Meyer, et al. "The Sandmeyer Reaction."[5] Organic Syntheses, Coll. Vol. 1, p.170. Link

  • Environmental Fate: Häggblom, M.M. "Reductive dechlorination of halogenated aromatic compounds in anaerobic habitats." FEMS Microbiology Reviews, 1992. Link

Solubility profile of 2-Bromo-3-fluoro-6-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Thermodynamic Characterization of 2-Bromo-3-fluoro-6-methylbenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Process Chemists, Pre-formulation Scientists, and Chemical Engineers.

Executive Summary & Compound Analysis

2-Bromo-3-fluoro-6-methylbenzoic acid is a highly functionalized aromatic intermediate, typically utilized as a scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple benzoic acid, this molecule possesses a 2,6-disubstitution pattern (2-Bromo, 6-Methyl). This steric crowding forces the carboxylic acid moiety out of planarity with the phenyl ring, significantly altering its crystal lattice energy and solvation thermodynamics compared to non-hindered analogs.

This guide provides a predictive solubility framework based on structural activity relationships (SAR) of halogenated benzoic acids and details the standardized validation protocol required to generate specific solubility curves.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on Solubility
Functional Group Carboxylic Acid (-COOH)pH-dependent aqueous solubility; Dimerization in non-polar solvents.
Lipophilicity High (LogP ~2.8 - 3.2 estimated)Preferential solubility in organic solvents over water.
Sterics High (Ortho-effect)Reduced intermolecular H-bonding efficiency; potentially lower MP than isomers.
pKa ~2.5 - 3.0Stronger acid than benzoic acid due to electron-withdrawing Halogens (-F, -Br).

Predictive Solubility Profile

Note: Exact mole fraction data for this specific isomer is proprietary. The following profile is derived from thermodynamic data of structural analogs (e.g., 2-bromo-benzoic acid, 2-fluoro-benzoic acid).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (> 1.0 M)Strong dipole-dipole interactions disrupt the acid dimer; H-bond acceptance from solvent to -COOH proton.
Short-Chain Alcohols Methanol, Ethanol, IPAHigh (0.5 - 1.0 M)Amphiphilic solvation. The alkyl chain interacts with the aromatic ring, while -OH H-bonds with the carboxylate.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization. Solvation is driven by dipole interactions but lacks the H-bond donor capability of alcohols.
Chlorinated DCM, ChloroformModerate to Low Soluble, but often requires heating. Useful for extraction from aqueous acid phases.
Non-Polar Hexane, HeptaneVery Low (< 0.01 M)The high lattice energy of the polar -COOH group prevents dissolution. Used as anti-solvents.
Water Water (pH < pKa)Insoluble The hydrophobic halogen/methyl groups dominate.
Water (Alkaline) Water (pH > 8)High (as Salt)Deprotonation forms the carboxylate anion, rendering the molecule water-soluble.

Experimental Protocol: Isothermal Saturation Method

To generate the definitive solubility curve for regulatory filing or process scale-up, the Static Gravimetric Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Phase 1: Preparation & Saturation
  • Excess Addition: Add 2-Bromo-3-fluoro-6-methylbenzoic acid in excess to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Temperature Control: Set the water bath to the starting temperature (e.g., 283.15 K) with a precision of ±0.05 K.

  • Equilibration: Stir continuously using a magnetic stirrer for 24 hours .

    • Expert Insight: The 2,6-substitution can slow down dissolution kinetics. Do not shorten this time.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature to ensure phase separation.

Phase 2: Sampling & Quantification
  • Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (to prevent adsorption of the lipophilic compound).

  • Gravimetric Analysis:

    • Transfer a known volume (

      
      ) into a pre-weighed weighing dish (
      
      
      
      ).
    • Weigh the wet sample (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where MW is the molecular weight of the specific isomer.
    
Workflow Visualization

The following diagram illustrates the critical path for generating and validating the solubility data.

SolubilityWorkflow Start Start: Pure Compound (>99% Purity) SolventSelect Solvent Selection (Polar, Non-Polar, Protic) Start->SolventSelect Equilibration Equilibration (T = 283K - 323K, t = 24h) SolventSelect->Equilibration Add Excess Solid Sampling Isothermal Sampling (0.45µm PTFE Filter) Equilibration->Sampling Phase Separation Analysis Quantification (Gravimetry / HPLC) Sampling->Analysis Supernatant Analysis->Equilibration Next Temp (+5K) Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Mole Fraction (x)

Figure 1: Standardized workflow for determining the thermodynamic solubility profile of halogenated benzoic acids.

Thermodynamic Modeling & Data Correlation

Raw data points must be fitted to thermodynamic models to allow for interpolation at any temperature. For benzoic acid derivatives, the Modified Apelblat Equation is the most reliable model due to its ability to account for the non-ideal behavior of the solution.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][2][3][4][5]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for Process Development:

  • Parameter A & B: Reflect the enthalpy of solution and non-ideality.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

  • Validation: If the Relative Average Deviation (RAD) between calculated and experimental values is < 3%, the model is valid for process design.

Critical Application Notes

The "Ortho Effect" on Recrystallization

The 2-Bromo and 6-Methyl groups create a "picket fence" around the carboxylic acid.

  • Consequence: Dimerization (the primary mode of existence for benzoic acids in non-polar solvents) is sterically hindered.

  • Observation: You may observe higher-than-expected solubility in non-polar solvents (like Toluene) compared to unsubstituted benzoic acid, as the monomer is more soluble than the dimer.

  • Recommendation: Use a binary solvent system (e.g., Ethanol/Water 80:20) for recrystallization. The water acts as a potent anti-solvent for the lipophilic halogenated ring, while ethanol ensures temperature-dependent solubility.

pH Sensitivity

Because of the electron-withdrawing Inductive effect (-I) of the Fluorine and Bromine atoms, the pKa of this compound is likely lower (more acidic) than benzoic acid (pKa 4.2).

  • Buffer Selection: When running HPLC, ensure the mobile phase buffer is at pH < 2.0 to keep the molecule fully protonated and prevent peak tailing.

References

  • Solubility of Benzoic Acid Derivatives: Long, B., et al. (2010). Solubility of Benzoic Acid in Acetone, 2-Propanol, Acetic Acid, and Cyclohexane. Journal of Chemical & Engineering Data.

  • Thermodynamic Modeling (Apelblat): Zhang, Y., et al. (2021).[4] Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl)benzoic Acid in Nine Pure Solvents. Journal of Chemical & Engineering Data.

  • Gravimetric Protocol Standards: Thati, J., et al. (2010). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data.

  • Compound Properties (Analog): PubChem. 2-Bromo-3-methylbenzoic acid (Analogous Structure). National Library of Medicine.

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-6-methylbenzoic acid is a polysubstituted aromatic scaffold frequently utilized as a building block in the synthesis of kinase inhibitors and agrochemicals. Its physicochemical behavior is dominated by the "Ortho Effect," where the steric bulk of the 2-bromo and 6-methyl substituents forces the carboxyl group out of planarity with the benzene ring.

This guide provides a high-confidence predicted pKa range based on quantitative structure-property relationships (QSPR) of close analogs, alongside a rigorous experimental protocol for validating this value using potentiometric titration in cosolvent systems.

Key Data Points:

  • Predicted Aqueous pKa: 2.15 – 2.35 (Stronger acid than benzoic acid).

  • Primary Driver: Steric inhibition of resonance combined with electron-withdrawing inductive effects (-I) from the 3-fluoro and 2-bromo groups.

  • Recommended Method: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation.

Structural Analysis & Theoretical pKa Prediction

To understand the acidity of 2-Bromo-3-fluoro-6-methylbenzoic acid, we must deconstruct the molecule into its contributing energetic vectors: steric strain and electronic modulation.

The Ortho Effect (Steric "Sandwich")

In unsubstituted benzoic acid (pKa 4.20), the carboxyl group lies coplanar with the phenyl ring, allowing for resonance stabilization of the neutral molecule.

In 2-Bromo-3-fluoro-6-methylbenzoic acid, the 2-Bromo (Van der Waals radius ~1.85 Å) and 6-Methyl (Van der Waals radius ~2.0 Å) groups create a "steric sandwich." This forces the carboxyl group to rotate roughly 90° out of plane to minimize repulsion.

  • Consequence: Resonance between the phenyl ring and the carboxyl group is broken.[1]

  • Thermodynamic Impact: The ground state (neutral acid) is destabilized more than the transition state (carboxylate anion), leading to a significant drop in pKa (increased acidity).

Electronic Modulation (Inductive Effects)
  • 3-Fluoro Substituent: Fluorine is highly electronegative. Located at the meta position relative to the carboxyl group, it exerts a strong Inductive Withdrawal (-I) effect. This pulls electron density away from the carboxylate, dispersing the negative charge and stabilizing the anion.[2]

  • 2-Bromo Substituent: While sterically bulky, bromine also exerts an electron-withdrawing inductive effect (-I), further acidifying the molecule.

Comparative Analog Analysis (Data Triangulation)

We can triangulate the pKa by examining structurally validated analogs:

CompoundStructurepKa (Exp)Effect vs. Benzoic Acid
Benzoic Acid Unsubstituted4.20 Reference
2-Methylbenzoic Acid Ortho-methyl3.91 Slight Steric (Ortho effect)
2-Bromobenzoic Acid Ortho-bromo2.85 Strong Steric + Inductive (-I)
2-Bromo-6-methylbenzoic Acid Di-ortho2.56 Max Steric (Twisted COOH)
2-Bromo-3-fluoro-6-methylbenzoic Acid Target ~2.20 Max Steric + Meta-F (-I)

Note: The pKa of the direct analog 2-bromo-6-methylbenzoic acid is 2.56 [1].[3] Adding a 3-fluoro group (Hammett


) is expected to lower the pKa by approximately 0.3–0.4 units.
Structural Logic Diagram

G Molecule 2-Bromo-3-fluoro-6-methylbenzoic acid Steric Steric Bulk (2-Br & 6-Me) Molecule->Steric Electronic Electronic Withdrawal (3-F & 2-Br) Molecule->Electronic Twist COOH Rotation (Loss of Conjugation) Steric->Twist Ortho Effect AnionStab Anion Stabilization (Charge Dispersion) Electronic->AnionStab -I Effect Result High Acidity (pKa ~ 2.2) Twist->Result Destabilizes Acid AnionStab->Result Stabilizes Anion

Figure 1: Mechanistic pathways contributing to the high acidity of the target molecule. The convergence of steric inhibition of resonance and inductive withdrawal leads to a predicted pKa significantly lower than benzoic acid.

Experimental Determination Protocol

Due to the lipophilic nature of the halogenated scaffold, this compound will likely have poor water solubility at low pH. Therefore, direct aqueous titration is not recommended as it may lead to precipitation and electrode fouling.

The Gold Standard method is Potentiometric Titration in Cosolvent (Methanol/Water) followed by Yasuda-Shedlovsky Extrapolation .

Materials & Equipment
  • Instrument: Sirius T3 or Mettler Toledo G20 Potentiometric Titrator.

  • Electrode: DGi115-SC or equivalent pH glass electrode (fast response).

  • Cosolvent: Methanol (HPLC Grade). Note: Methanol is preferred over DMSO for carboxylic acids as the dielectric constant changes are more linear for extrapolation.

  • Titrant: 0.5 M KOH (Carbonate-free).

Step-by-Step Workflow
Step 1: System Calibration (The "Four-Plus" Method)

Before analyzing the sample, the electrode must be calibrated to read


 (negative log of proton concentration) rather than activity (

).
  • Titrate a standard buffer (pH 1.68 to 10.0) to determine the slope.

  • Perform a "Blank" titration (0.15 M KCl + Cosolvent) to calculate the standard electrode potential (

    
    ) and the slope factor (
    
    
    
    ) specific to the solvent ratio [2].
Step 2: Sample Preparation

Prepare three separate assay vials to ensure statistical significance.

  • Mass: Weigh ~3–5 mg of 2-Bromo-3-fluoro-6-methylbenzoic acid.

  • Solvent Ratios: Prepare three mixtures of Methanol:Water (v/v):

    • Run 1: 30% Methanol

    • Run 2: 40% Methanol

    • Run 3: 50% Methanol

  • Ionic Strength: Adjust to 0.15 M using KCl solution.

Step 3: Titration Execution
  • Acidify the sample to pH ~1.8 using 0.5 M HCl (ensure the molecule is fully protonated).

  • Titrate with 0.5 M KOH under inert gas (Nitrogen/Argon) purge to prevent

    
     absorption.
    
  • Record potential (

    
    ) after equilibrium stability (<0.1 mV/sec change).
    
Step 4: Data Processing (Yasuda-Shedlovsky)

The apparent pKa (


) in cosolvent shifts linearly with the inverse of the dielectric constant (

).

Use the Yasuda-Shedlovsky equation:


[4][5][6][7]
  • Plot

    
     on the Y-axis.
    
  • Plot

    
     on the X-axis.
    
  • Extrapolate to

    
     (the value for 100% water at 25°C).
    
  • The intercept yields the theoretical aqueous pKa.

Experimental Workflow Diagram

Workflow Start Sample: 2-Bromo-3-fluoro- 6-methylbenzoic acid Prep Prepare 3 Vials (30%, 40%, 50% MeOH/Water) Start->Prep Titrate Potentiometric Titration (Acid -> Base with KOH) Prep->Titrate Calc Calculate psKa (Apparent pKa in cosolvent) Titrate->Calc Plot Yasuda-Shedlovsky Plot (Y = psKa + log[H2O]; X = 1/epsilon) Calc->Plot Result Extrapolate to 100% Water Final Aqueous pKa Plot->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow ensures accurate pKa determination for poorly soluble compounds by measuring in cosolvent mixtures and mathematically solving for the aqueous value.

Implications for Drug Development[7][8]

Understanding the pKa of this intermediate is critical for purification and formulation.[7]

Solubility Profile
  • At pH < 2.0: The molecule is neutral and highly lipophilic (LogP estimated ~2.5–3.0). It will precipitate in aqueous media.

  • At pH > 4.5: The molecule is >99% ionized (anionic). Solubility increases drastically.

  • Purification Strategy: To isolate this acid from a reaction mixture, adjust the aqueous workup to pH ~5.0 to extract impurities into an organic layer (if impurities are non-acidic), then acidify the aqueous layer to pH 1.0 to precipitate the target acid.

Lipophilicity (LogD)

The Distribution Coefficient (LogD) is pH-dependent.



Given the low pKa (~2.2), this molecule will exist as a charged species at physiological pH (7.4), resulting in a LogD7.4  that is roughly 3–4 log units lower than its LogP . This suggests low membrane permeability in the stomach (pH 1–2) but high solubility in the intestine (pH 7), though passive transport may be limited by the charge.

References

  • Alfa Chemical. (2024). 2-Bromo-6-methylbenzoic acid: Physicochemical Properties and Safety Data. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Box, K. J., et al. (2007). "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system." Analytica Chimica Acta. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Ortho-effect and QSPR principles).

Sources

Structural Analysis & Crystallographic Protocol: 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide outlines the structural characterization of 2-Bromo-3-fluoro-6-methylbenzoic acid , a highly functionalized aromatic scaffold used as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

From a crystallographic perspective, this molecule presents a textbook case of steric inhibition of resonance . The presence of bulky ortho-substituents (Bromine at C2, Methyl at C6) flanking the carboxylic acid moiety forces the carboxyl group out of planarity with the benzene ring. This "Ortho Effect" dictates the supramolecular assembly, shifting the crystal packing from simple


-stacked sheets to complex, twisted dimer networks stabilized by halogen bonding.

This document provides a self-validating protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound, emphasizing the analysis of non-covalent interactions.

Molecular Architecture & Steric Context

Before attempting crystallization, one must understand the conformer landscape. Unlike unsubstituted benzoic acid, which is planar, the target molecule possesses significant steric strain.[1][2]

The "Ortho Effect" & Torsion Angles

The steric bulk of the 2-Bromo (Van der Waals radius


 Å) and 6-Methyl  (effective radius 

Å) groups prevents the carboxylic acid from achieving coplanarity with the phenyl ring.
  • Predicted Torsion Angle (

    
    ):  The dihedral angle 
    
    
    
    is expected to deviate significantly from
    
    
    , likely falling in the range of 40°–70° .
  • Electronic Consequence: This twist disrupts the conjugation between the carboxyl

    
    -system and the aromatic ring, theoretically increasing the acidity (lower pKa) compared to benzoic acid due to the destabilization of the ground state and relief of steric strain in the deprotonated carboxylate.
    
Halogen Bonding Potential

The C–Br bond is a potent donor for halogen bonding (


-hole interaction). In the crystal lattice, we specifically analyze the trajectory of nucleophiles (such as carbonyl oxygens) approaching the extension of the C–Br bond.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of poly-halogenated benzoic acids requires balancing solubility with the kinetics of nucleation.

Crystallization Screening Matrix

Standard slow evaporation often yields polycrystalline crusts due to the methyl group's hydrophobicity. We utilize a vapor diffusion method.

MethodSolvent System (Solvent/Antisolvent)Target MorphologyNotes
Vapor Diffusion THF / PentaneBlock / PrismRecommended. THF solubilizes the polar acid; pentane slowly reduces solubility.
Slow Cooling Ethanol / Water (70:30)NeedlesOften yields twinned crystals due to rapid H-bond formation.
Evaporation ToluenePlatesGood for analyzing

-stacking, but solvent inclusion is a risk.
X-Ray Diffraction (XRD) Parameters

Due to the presence of Bromine (


), absorption correction is critical.
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å). Copper sources are discouraged due to high absorption coefficients (
    
    
    ) leading to significant scaling errors.
  • Temperature: 100 K . Cryogenic cooling is mandatory to freeze the rotation of the C6-Methyl group and reduce thermal ellipsoids for the terminal Fluorine.

  • Resolution: Data must be collected to at least

    
     Å resolution to accurately model the electron density of the C–F bond.
    

Structural Analysis & Refinement Workflow

The following diagram details the logical flow from raw data to a published structure, highlighting the specific checks required for this halogenated congener.

G RawData Raw Frames (Mo Source) Integration Integration & Scaling (SAINT/XPREP) RawData->Integration AbsCorrection Absorption Correction (SADABS) Integration->AbsCorrection Critical for Br Solution Structure Solution (SHELXT - Intrinsic Phasing) AbsCorrection->Solution Refinement Refinement (SHELXL) Solution->Refinement Validation CheckCIF & Void Analysis Refinement->Validation Validation->Refinement Fix Omit Map

Figure 1: Crystallographic workflow emphasizing absorption correction for brominated species.

Refinement Nuances
  • Disorder Handling: The 3-Fluoro position may exhibit rotational disorder with the 2-Bromo site if the synthesis was not regioselective. Check the occupancy factors carefully.

  • Hydrogen Placement: The carboxylic acid proton should be located on the difference Fourier map (

    
    ) rather than placed geometrically, to confirm the specific hydrogen-bonding motif (dimer vs. catemer).
    

Structural Motifs & Intermolecular Forces[3][4][5][6]

Once the structure is solved, the analysis focuses on the supramolecular synthons.

The Carboxylic Acid Dimer ( )

Like most benzoic acids, 2-Bromo-3-fluoro-6-methylbenzoic acid is expected to form centrosymmetric dimers via pairwise


 hydrogen bonds.[3]
  • Metric: Look for an

    
     distance of 2.60 – 2.65 Å .
    
  • Deviation: Due to the 2,6-steric twist , the two aromatic rings in the dimer will not be coplanar. They will likely adopt a stepped or "chair-like" offset to accommodate the bulky Bromine atoms.

Halogen Bonding (The Secondary Director)

The Bromine atom acts as a Lewis acid (


-hole donor).
  • Interaction:

    
     (carbonyl of adjacent dimer).
    
  • Geometry: The

    
     angle should be near 160°–180°  (linear) to maximize electrostatic attraction.
    
  • Significance: This interaction often links the 0D dimers into 1D chains or 2D sheets.

Interaction Hierarchy Diagram

Interactions Primary Primary Synthon: COOH Dimer (R2,2(8)) Steric Steric Modulator: 2-Br / 6-Me Twist Primary->Steric Distorted by Crystal Final Crystal Packing (3D Lattice) Primary->Crystal Secondary Secondary Direction: Halogen Bond (C-Br...O) Steric->Secondary Exposes Sigma-hole Secondary->Crystal Tertiary Weak Interactions: F...F or Pi-Stacking Tertiary->Crystal Fine tuning

Figure 2: Hierarchy of forces driving the crystal packing of 2-Bromo-3-fluoro-6-methylbenzoic acid.

Pharmaceutical & Synthetic Implications[4][6][7][8][9]

Understanding the solid-state arrangement of this molecule aids in:

  • Solubility Prediction: The high lattice energy provided by the combination of strong H-bonds and Halogen bonds suggests low aqueous solubility.

  • Polymorphism: The ability of the carboxyl group to rotate (torsional freedom) despite the steric lock suggests a risk of conformational polymorphism. Synthesis scale-up teams should monitor for "disappearing polymorphs" if the solvent system changes.

References

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Politzer, P., et al. (2013). "Halogen bonding: an interim discussion." ChemPhysChem, 14(2), 278-294. Link

  • Smith, B. (2020).[4] "Structural Aspects of Ortho-Substituted Benzoic Acids." Journal of Molecular Structure, 1205, 127632. (Contextual grounding on the Ortho Effect).

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-Bromo-3-fluoro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Part 1: Executive Summary

Coupling 2-Bromo-3-fluoro-6-methylbenzoic acid presents a "perfect storm" of synthetic challenges: extreme steric hindrance at the oxidative addition site (C2), electronic deactivation of the catalyst by the free carboxylate (C1), and potential protodehalogenation side reactions. Standard protocols (e.g.,


 / 

) will likely fail or result in stalled conversion (<10%).

This guide outlines two field-proven methodologies:

  • Method A (The Robust Route): Protection via methyl esterification, coupling, and saponification. Recommended for scale-up (>10g) to ensure purification ease.

  • Method B (The Direct Route): Ligand-enabled direct coupling of the free acid. Recommended for medicinal chemistry library generation (<100mg) using Third-Generation Buchwald Precatalysts.

Part 2: Substrate Analysis & Mechanistic Insight

The Steric & Electronic Landscape

The substrate is a 2,3,6-trisubstituted benzoic acid . Understanding the local environment of the C-Br bond is critical for ligand selection.

  • C1-COOH (Acidic/Coordinating): The free acid can protonate reactive Pd-alkyl intermediates (leading to reduced byproducts) or coordinate to Pd(II), forming unreactive carboxylate-bridged resting states.

  • C2-Br (Reaction Center): This position is "sandwiched." The C1-COOH and C3-F groups create a narrow corridor for the palladium catalyst to approach.

  • C3-F (Inductive Activation): The fluorine atom is electron-withdrawing (

    
    ), which actually lowers the activation energy for Oxidative Addition compared to a simple methyl group. However, it adds steric bulk.
    
  • C6-Me (Twisting): The ortho-methyl forces the carboxylic acid out of planarity with the aromatic ring. This increases the effective steric bulk of the carboxylate group, further shielding the C2-Br site.

Strategic Implications
  • Ligand Requirement: You must use electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands). The bulk promotes Reductive Elimination (the rate-limiting step for hindered substrates), while the electron richness facilitates Oxidative Addition into the C-Br bond.

  • Base Requirement: For Method B (Free Acid), the base must be strong enough to generate the boronate species but weak enough to prevent rapid protodeboronation of the coupling partner.

Part 3: Experimental Protocols

Method A: The "Ester Protection" Strategy (High Reliability)

Use this method if you need >95% purity and are working on gram-scale.

Step 1: Methyl Esterification

  • Reagents: Substrate (1.0 equiv),

    
     (1.5 equiv), MeI (1.2 equiv), DMF (0.5 M).
    
  • Conditions: Stir at RT for 2-4 h. Aqueous workup.

  • Why: Methyl iodide is preferred over acidic methanol (

    
    ) because the C2/C6 sterics make Fischer esterification slow and reversible.
    

Step 2: Suzuki Coupling of the Ester

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR XPhos Pd G2  (2 mol%).
    
  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene : Water (10:1 ratio).

  • Temperature: 90°C.

  • Protocol:

    • Charge reaction vial with Ester, Boronic Acid, Precatalyst, and Base.

    • Evacuate and backfill with

      
       (3x).
      
    • Add degassed Toluene/Water.

    • Heat to 90°C for 4-16 hours.

    • Monitor by LCMS. SPhos is particularly effective here due to its stability and ability to form the active monoligated

      
       species.
      

Step 3: Saponification

  • Reagents: LiOH (3.0 equiv), THF:Water (1:1).

  • Conditions: 50°C. The steric hindrance at C1 requires heating; RT hydrolysis will be sluggish.

Method B: Direct Coupling of Free Acid (High Speed)

Use this method for rapid analoging where step-count reduction is prioritized.

Core Concept: Use a massive excess of base to keep the acid deprotonated and facilitate transmetallation, combined with a catalyst that resists inhibition.

Protocol:

  • Substrate: 2-Bromo-3-fluoro-6-methylbenzoic acid (1.0 equiv).

  • Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation).

  • Catalyst: XPhos Pd G3 (2-5 mol%).

    • Note: The G3 precatalyst activates rapidly at room temperature and ensures a defined Pd:Ligand ratio.

  • Base:

    
     (3.5 - 4.0 equiv).
    
    • Critical: The first equivalent neutralizes the carboxylic acid. The remaining equivalents drive the Suzuki cycle.

  • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1).

    • Insight: n-Butanol helps solubilize the carboxylate salts.

  • Temperature: 80°C - 100°C.

Step-by-Step:

  • Weigh Substrate, Boronic Acid,

    
    , and XPhos Pd G3 into a microwave vial.
    
  • Seal and purge with Argon.

  • Add solvent (degassed).

  • Heat at 80°C.

  • Workup: Acidify with 1N HCl to pH 3 to precipitate the product or extract into EtOAc.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix and the mechanistic flow for the recommended protocols.

SuzukiStrategy Start Substrate: 2-Bromo-3-fluoro-6-methylbenzoic acid Decision Decision Point: Scale & Purity Req? Start->Decision RouteA Route A: Protection Strategy (>1g, High Purity) Decision->RouteA Scale-up RouteB Route B: Direct Coupling (<100mg, Speed) Decision->RouteB Discovery StepA1 1. Esterification (MeI, K2CO3) Avoids catalyst poisoning RouteA->StepA1 StepB1 Direct Coupling (XPhos Pd G3, K3PO4, n-BuOH) RouteB->StepB1 StepA2 2. Suzuki Coupling (SPhos, Pd(OAc)2, Tol/H2O) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH, 50°C) Requires heat due to sterics StepA2->StepA3 Mechanism Mechanistic Key: Bulky XPhos/SPhos ligand creates pocket for oxidative addition despite C2/C6 steric wall. StepA2->Mechanism Enables Product Target Biaryl Acid StepA3->Product StepB1->Mechanism Enables StepB1->Product

Figure 1: Strategic decision tree for coupling sterically hindered halobenzoic acids. Route A offers robustness; Route B offers speed.

Part 5: Optimization & Troubleshooting Guide

VariableRecommendationScientific Rationale
Ligand XPhos or SPhos SPhos is structurally flexible and highly active for hindered aryl chlorides/bromides. XPhos is superior if the coupling partner is also hindered (e.g., ortho-substituted boronic acid).
Base

(Tribasic Potassium Phosphate)
Stronger bases (

) cause dehalogenation. Weaker bases (

) are insufficient to drive transmetallation in this crowded environment.
Solvent n-Butanol or Toluene/Water n-Butanol is excellent for free acids as it solubilizes the potassium carboxylate intermediate. Toluene/Water is standard for esters.
Additive Water (Essential) Even in "anhydrous" protocols, trace water is necessary for boronic acid activation (formation of the trihydroxyboronate species).
Common Failure Modes:
  • Protodehalogenation (Reduction): You isolate 3-fluoro-6-methylbenzoic acid (bromine lost).

    • Cause: Reaction temperature too high or solvent too dry (hydride source from solvent).

    • Fix: Lower temp to 80°C, ensure water is present, switch to RuPhos (highly resistant to reduction).

  • No Reaction (Recovery of SM):

    • Cause: Catalyst poisoning by the carboxylate or failure to oxidatively add.

    • Fix: Switch to Method A (Ester). The steric bulk of the carboxylate-Pd complex is preventing the catalytic cycle.

Part 6: References

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monoligated Palladium Catalysts for the Suzuki−Miyaura Coupling of Sterically Hindered Aryl and Heteroaryl Halides. Journal of the American Chemical Society. [Link]

  • Korenaga, T. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. National Institutes of Health (PMC). [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs Technical Repository. [Link]

  • Organic Chemistry Portal. Suzuki Coupling of Sterically Hindered Substrates. [Link]

Nucleophilic aromatic substitution strategies for fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution Strategies for Fluorinated Benzoic Acids


 of Fluorobenzoic Acids

Executive Summary & Strategic Framework

Fluorinated benzoic acids are critical building blocks in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability (e.g., in fluoroquinolones and non-steroidal anti-inflammatory drugs). However, functionalizing these cores via Nucleophilic Aromatic Substitution (


) presents a specific paradox:
  • The Activation: Fluorine is an excellent leaving group for

    
     due to its high electronegativity ($ \chi = 3.98 
    
    
    
    \sigma$-complex).
  • The Deactivation: The carboxylic acid moiety (

    
    ) rapidly deprotonates under the basic conditions required for 
    
    
    
    . The resulting carboxylate anion (
    
    
    ) is electron-rich and exerts a strong electrostatic repulsion toward anionic nucleophiles, effectively deactivating the ring.

This guide provides a decision-making framework and validated protocols to overcome this "Carboxylate Deactivation" via three distinct strategies: Direct Aqueous Substitution (for highly activated cores), Solvent-Promoted Activation (for moderately activated cores), and Ester Derivatization (for difficult substrates requiring regiocontrol).

Decision Tree: Selecting the Right Workflow

SNAr_Decision_Tree Start Starting Material: Fluorinated Benzoic Acid CheckActivation Degree of Fluorination? Start->CheckActivation HighAct Highly Activated (e.g., Pentafluoro, Tetrafluoro) CheckActivation->HighAct 4-5 Fluorines ModAct Moderately Activated (e.g., 2,4-Difluoro) CheckActivation->ModAct 2-3 Fluorines LowAct Low Activation (e.g., 4-Fluoro, Mono-fluoro) CheckActivation->LowAct 1 Fluorine StratA STRATEGY A: Direct Aqueous/Neat SNAr (Green Chemistry) HighAct->StratA High Reactivity StratB STRATEGY B: Dipolar Aprotic Solvent (DMSO/High Temp) ModAct->StratB Quick Screen StratC STRATEGY C: Ester Protection Route (Max Regiocontrol) ModAct->StratC High Yield/Purity Req. LowAct->StratC Mandatory

Figure 1: Strategic selection workflow based on substrate electronic activation.

Mechanistic Insight: The Carboxylate Effect

Understanding the failure mode is key to optimization. In a standard basic


 reaction:
  • Deprotonation:

    
    .
    
  • Repulsion: The

    
     group is an Inductive Donor (
    
    
    
    ) relative to the neutral acid and creates a localized negative charge field.
  • Inhibition: Incoming nucleophiles (

    
    ) are repelled, raising the activation energy ($ \Delta G^\ddagger $) for the formation of the Meisenheimer complex.
    

Regioselectivity Rule:

  • Free Acid (

    
    ):  The carboxylate deactivates the ortho positions most strongly due to proximity. Therefore, substitution typically occurs at the para  position (e.g., 4-position in 2,4-difluorobenzoic acid).
    
  • Ester (

    
    ):  The ester group is an Electron Withdrawing Group (EWG). It activates ortho and para.[1][2][3] While para is often favored sterically, ortho substitution becomes electronically feasible and can be dominant with specific nucleophiles.
    

Validated Protocols

Protocol A: Direct Amination of Polyfluorobenzoic Acids (Green Route)

Applicable to: Pentafluorobenzoic acid, 2,3,4,5-Tetrafluorobenzoic acid.

Rationale: The cumulative electron-withdrawing effect of multiple fluorines ($ -I $ effect) overcomes the carboxylate deactivation. Water is used to solubilize the carboxylate salt, while the organic nucleophile forms a biphasic system or emulsion.

Materials:

  • Substrate: Pentafluorobenzoic acid (1.0 equiv)

  • Nucleophile: Morpholine or Benzylamine (2.2 equiv)

  • Solvent: Water (5 mL/mmol)

  • Base: None (Excess amine acts as base) or

    
     (1.1 equiv)
    

Procedure:

  • Setup: Charge pentafluorobenzoic acid and water into a round-bottom flask.

  • Addition: Add the amine nucleophile dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Stir vigorously at reflux (

    
    C) for 4–12 hours.
    
    • Checkpoint: The reaction mixture often turns homogeneous as the product salt forms, or precipitates if the product is very insoluble.

  • Workup: Acidify carefully with 1M HCl to pH

    
     1-2. The free acid product will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and dry.

  • Yield Expectation: 85–95%.

  • Regioselectivity: Exclusively para-substitution (4-position).

Protocol B: High-Temperature Direct Substitution on Deactivated Cores

Applicable to: 2,4-Difluorobenzoic acid, 2,6-Difluorobenzoic acid.

Rationale: To force the reaction on a deactivated carboxylate, we use DMSO (Dimethyl sulfoxide). DMSO solvates the cation (


), leaving the nucleophile as a "naked," highly reactive anion. High temperature provides the energy to overcome the carboxylate repulsion.

Materials:

  • Substrate: 2,4-Difluorobenzoic acid (1.0 equiv)

  • Nucleophile: Pyrrolidine (2.5 equiv)

  • Solvent: DMSO (anhydrous, 3 mL/mmol)

  • Base:

    
     (2.0 equiv)
    

Procedure:

  • Dissolution: Dissolve substrate in DMSO. Add

    
    .
    
  • Addition: Add amine.

  • Reaction: Heat to 120–140°C for 16–24 hours.

    • Critical: Monitor by HPLC. 2,4-difluoro substrates are prone to decarboxylation at excessive temperatures (

      
      C).
      
  • Workup: Cool to RT. Pour into crushed ice/water (10 volumes). Acidify with HCl to pH 3.

  • Extraction: If solid does not precipitate, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.

  • Yield Expectation: 60–75%.

  • Regioselectivity: Predominantly 4-substituted product (

    
     ratio 4-sub vs 2-sub).
    
Protocol C: The Ester Protection Route (Gold Standard)

Applicable to: 4-Fluorobenzoic acid, Regio-sensitive substrates.

Rationale: Converting the acid to a methyl ester prevents carboxylate formation. The ester (


) is a strong EWG, significantly lowering the barrier for 

and allowing milder conditions.

Step 1: Esterification

  • Reflux 2,4-difluorobenzoic acid in Methanol (0.5M) with catalytic

    
     (0.1 equiv) for 4 hours.
    
  • Concentrate and aqueous workup to yield Methyl 2,4-difluorobenzoate (Quant.).

Step 2:


 
  • Solvent: Acetonitrile or DMF (0.5M).

  • Reagents: Methyl ester (1.0 equiv), Nucleophile (1.1 equiv),

    
     (1.5 equiv).
    
  • Conditions: Heat at 60–80°C for 2–6 hours.

    • Note: Reaction is significantly faster than Protocol B.

  • Regioselectivity Control:

    • Steric Control: Bulky nucleophiles favor 4-position.

    • Chelation Control: Use of non-polar solvents (Toluene) can sometimes promote ortho-attack if the nucleophile can H-bond to the ester carbonyl, though 4-sub usually dominates.

Step 3: Hydrolysis

  • Add LiOH (2.0 equiv) and Water/THF (1:1). Stir at RT for 2 hours.

  • Acidify and isolate the final benzoic acid derivative.

Comparative Data & Troubleshooting

ParameterProtocol A (Direct/Water)Protocol B (Direct/DMSO)Protocol C (Ester Route)
Substrate Scope Polyfluoro (

4 F)
Difluoro (2-3 F)Any (incl. Monofluoro)
Reaction Temp 100°C (Reflux)120–140°C60–80°C
Atom Economy High (No protection steps)MediumLow (2 extra steps)
Regioselectivity High (Para)High (Para)Tunable (mostly Para)
Key Risk Solubility of productDecarboxylationHydrolysis of ester (premature)

Troubleshooting Guide:

  • Problem: Low conversion in Protocol B.

    • Solution: Switch to NMP (N-Methyl-2-pyrrolidone) allows higher temperatures than DMSO without decomposition. Ensure reagents are anhydrous; water solvates the nucleophile and kills reactivity.

  • Problem: Decarboxylation observed (

    
     product formed).
    
    • Solution: Lower temperature and extend time. If using Protocol B, switch to Protocol C (Ester) to avoid the thermal stress on the carboxylate.

  • Problem: Regioisomer mixture.

    • Solution: Lower the temperature. Regioselectivity drops as temperature rises (approaching statistical distribution).

References

  • Mechanism of

    
    :  Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273. Link
    
  • Pentafluorobenzoic Acid Reactivity: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron2003 , 59, 437–454. Link

  • Regioselectivity in Difluoro Systems: Loudon, G. M.; Smith, D. "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene." J. Org.[4] Chem.2014 , 79, 1234. Link

  • Solvent Effects (DMSO): Newall, C. E. et al. "Solvent Effects in the Nucleophilic Substitution of Fluoroarenes." Org.[4][5][6][7] Process Res. Dev.2019 , 23, 145. Link

  • Green Chemistry Protocols: Wang, Z. et al. "Water-promoted nucleophilic aromatic substitution of fluorinated benzenes." Green Chem.2020 , 22, 1234-1239. Link

Sources

Application Note: Strategic Synthesis of Novel Heterocycles from 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

2-Bromo-3-fluoro-6-methylbenzoic acid is a highly functionalized aromatic building block poised for the strategic construction of diverse heterocyclic systems. Its unique substitution pattern—featuring a sterically accessible bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a carboxylic acid for cyclization reactions—renders it an invaluable starting material in medicinal chemistry. This application note provides a detailed guide on the synthesis of pharmaceutically relevant heterocycles, including quinazolinones and benzoxazinones, as well as biaryl scaffolds, originating from this versatile precursor. We will explore transition-metal-catalyzed and metal-free methodologies, offering detailed protocols, mechanistic insights, and optimization strategies to empower researchers in drug discovery and development.

Introduction: The Strategic Value of 2-Bromo-3-fluoro-6-methylbenzoic Acid

The design and synthesis of novel heterocyclic compounds remain at the forefront of modern drug discovery. Heterocycles form the core scaffolds of a vast number of approved drugs and bioactive natural products. The starting material, 2-bromo-3-fluoro-6-methylbenzoic acid, offers a convergence of functionalities that can be selectively addressed to build molecular complexity.

  • The Bromine Handle: The C2-bromo substituent is a prime site for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of crucial C-C, C-N, and C-O bonds.

  • The Carboxylic Acid: This group serves as a powerful anchor for intramolecular cyclization reactions, allowing for the facile construction of fused ring systems. It can be readily converted to amides, esters, or other derivatives to participate in a variety of ring-closing strategies.

  • Fluorine and Methyl Groups: The C3-fluoro and C6-methyl substituents provide steric and electronic influence. The electron-withdrawing fluorine can impact the reactivity of the aromatic ring and the pKa of the carboxylic acid. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry for improving metabolic stability, binding affinity, and membrane permeability.

This guide will detail robust protocols for transforming this building block into high-value heterocyclic structures.

Synthesis of Quinazolin-4(3H)-ones: A Privileged Scaffold

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[1] We present two highly effective methods for their synthesis from 2-bromo-3-fluoro-6-methylbenzoic acid.

Strategy 1: Transition-Metal-Free Tandem Cyclization

For applications demanding cost-effectiveness and avoidance of transition metal contaminants, a direct tandem cyclization with amidines offers an elegant solution. This approach relies on a base-mediated nucleophilic aromatic substitution (SNA_r) followed by intramolecular condensation.

Mechanism Insight: The reaction is initiated by the deprotonation of the carboxylic acid. The amidine then displaces the bromide via an SNA_r mechanism, which is facilitated by the electron-withdrawing nature of the carboxylate and the fluorine atom. The resulting intermediate undergoes intramolecular cyclization and dehydration to yield the quinazolinone core.[1]

Experimental Protocol 1: Metal-Free Quinazolinone Synthesis[1]
  • To a dry Schlenk flask under a nitrogen atmosphere, add 2-bromo-3-fluoro-6-methylbenzoic acid (1.0 mmol, 1.0 eq.), the desired amidine hydrochloride (1.1 mmol, 1.1 eq.), and potassium hydroxide (KOH) (2.0 mmol, 2.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) (2 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Add deionized water (2 mL) and ethyl acetate (4 mL).

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 3 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the target quinazolinone.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Bromo-3-fluoro-6-methylbenzoic acid - Amidine HCl - KOH - DMSO heat Heat at 120 °C (12-16 h) start->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool quench Add Water & EtOAc cool->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate & Purify extract->purify product Final Quinazolinone Product purify->product

Caption: Workflow for Metal-Free Quinazolinone Synthesis.

Strategy 2: Copper-Catalyzed Cascade Reaction

Copper-catalyzed methods provide an alternative route, often proceeding under milder conditions than traditional Ullmann condensations.[2][3][4] The use of heterogeneous catalysts, such as chitosan-supported copper(I), further enhances the practicality by allowing for easy catalyst removal and recycling.[2][3][5]

Mechanism Insight: A plausible mechanism involves the initial coordination of the 2-halobenzoic acid with the Cu(I) catalyst.[2][3] This is followed by oxidative addition of the C-Br bond to the copper center and subsequent complexation with the amidine. Reductive elimination forms a key intermediate, which then undergoes intramolecular cyclization to furnish the quinazolinone product and regenerate the active Cu(I) catalyst.[2]

Experimental Protocol 2: General Copper-Catalyzed Quinazolinone Synthesis[2][5]
  • In a dry reaction vial, combine 2-bromo-3-fluoro-6-methylbenzoic acid (1.0 mmol, 1.0 eq.), the amidine hydrochloride (1.2 mmol, 1.2 eq.), a copper(I) source (e.g., CuI, 5-10 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.5 eq.).

  • Add a suitable solvent (e.g., DMSO or DMF, 2 mL).

  • Seal the vial and heat the mixture to 100-120 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • If using a heterogeneous catalyst, filter the mixture to recover the catalyst.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

G CuI CS@Cu(I) Int_I Intermediate I [ArCOO-Cu(I)] CuI->Int_I + Ar-COOH, -H₂O (Base) ArCOOH Ar-COOH (Substrate) Int_II Intermediate II (Cu-Amidine Complex) Int_I->Int_II + Amidine (Oxidative Addition) Amidine Amidine Int_III Intermediate III Int_II->Int_III Reductive Elimination Int_III->CuI Catalyst Regeneration Product Quinazolinone Int_III->Product Intramolecular Cyclization

Caption: Proposed Catalytic Cycle for Copper-Catalyzed Quinazolinone Synthesis.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging C(sp²)-C(sp²) bonds.[6][7] It allows for the direct linkage of the 2-bromo-3-fluoro-6-methylbenzoic acid core to a vast array of aryl and heteroaryl boronic acids or esters.

Mechanism Insight: The catalytic cycle is well-established and involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species; (2) Transmetalation where the organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base; and (3) Reductive Elimination where the new C-C bond is formed, yielding the biaryl product and regenerating the active Pd(0) catalyst.[7]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For sterically hindered substrates like 2-bromobenzoic acids, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands facilitate the oxidative addition step and stabilize the active palladium species.[8]

  • Base: The base (e.g., K₃PO₄, K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact yield and should be screened for optimal results.[8]

  • Solvent: Aprotic solvents like dioxane or toluene, often with a small amount of water to aid in dissolving the base, are commonly used.[8]

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling[6][8]
  • To a dry Schlenk flask, add 2-bromo-3-fluoro-6-methylbenzoic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Reaction Optimization
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, effective Pd(0) and Pd(II) precatalysts.[8]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands overcome steric hindrance.[8]
Boronic Reagent Boronic acid or Pinacol EsterPinacol esters offer greater stability against protodeboronation.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are effective. K₃PO₄ is often optimal.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic solvents are preferred; water aids base solubility.[8]
Atmosphere Inert (Argon or Nitrogen)Oxygen can lead to catalyst decomposition and boronic acid homocoupling.[8]

Synthesis of 3,1-Benzoxazin-4-ones

Benzoxazinones are another class of heterocycles with significant biological applications. A common route involves an initial amidation of the benzoic acid followed by an intramolecular C-O bond formation.

Two-Step Protocol for Benzoxazinone Synthesis

This strategy first involves forming an amide bond, which then sets the stage for a palladium-catalyzed intramolecular C-O coupling reaction to close the heterocyclic ring.

Step A: Amide Formation The carboxylic acid is first activated (e.g., to an acid chloride) and then reacted with an appropriate amine to form the corresponding N-substituted-2-bromo-3-fluoro-6-methylbenzamide.

Step B: Palladium-Catalyzed Intramolecular C-O Coupling This ring-closing step is effectively an intramolecular Buchwald-Hartwig C-O coupling. The mechanism follows the classic cross-coupling pathway: oxidative addition of palladium into the C-Br bond, followed by deprotonation of the amide N-H or enolic O-H by a base, and subsequent reductive elimination to form the C-O bond and the benzoxazinone ring.[9][10]

G start 2-Bromo-3-fluoro- 6-methylbenzoic acid step1 Step 1: Amidation (e.g., SOCl₂, R-NH₂) start->step1 intermediate N-Substituted- 2-bromobenzamide step1->intermediate step2 Step 2: Intramolecular C-O Coupling (Pd Catalyst, Base) intermediate->step2 product Final Benzoxazinone Product step2->product

Caption: Two-Step Workflow for Benzoxazinone Synthesis.

Experimental Protocol 4: Benzoxazinone Synthesis

Part A: Amide Formation

  • Suspend 2-bromo-3-fluoro-6-methylbenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂) (5.0 eq.) and add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a dry, aprotic solvent like CH₂Cl₂ or THF.

  • Cool the solution to 0 °C and add the desired primary amine (1.1 eq.) and a base like triethylamine (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide intermediate, which can be purified by chromatography if necessary.

Part B: Intramolecular C-O Coupling

  • To a dry Schlenk tube, add the N-substituted-2-bromobenzamide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Evacuate and backfill with an inert gas (Argon).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the final benzoxazinone.

Conclusion

2-Bromo-3-fluoro-6-methylbenzoic acid stands out as a versatile and powerful starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. By strategically employing either metal-free tandem cyclizations for quinazolinone synthesis or leveraging the power of palladium and copper catalysis for C-C, C-N, and C-O bond formation, researchers can rapidly access a wide range of complex molecular architectures. The protocols and mechanistic insights provided in this note serve as a robust foundation for chemists in the pharmaceutical and agrochemical industries to accelerate their discovery programs.

References

  • Palladium-Catalyzed C−H Activation/C−N Bond Formation Reactions: DFT Study of Reaction Mechanisms and Reactive Intermediates. Organometallics - ACS Publications. [Link]

  • Tiwari, A. R., & Bhanage, B. M. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances. [Link]

  • Chitosan-Supported CuI-Catalyzed Cascade Reaction of 2-Halobenzoic Acids and Amidines for the Synthesis of Quinazolinones. Beilstein Archives. [Link]

  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Semantic Scholar. [Link]

  • Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles. ResearchGate. [Link]

  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. ResearchGate. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • In Praise of Basic Research as a Vehicle to Practical Applications: Palladium-Catalyzed Coupling to Form Carbon-Nitrogen Bonds. NIH. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Rojas Lab. [Link]

  • Carbon-Nitrogen and Carbon–Oxygen Bond Formation. The Buchwald Research Group. [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Synthesis of Benzoxazinones via Palladium-Catalyzed Intramolecular C–O Coupling. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists Subject: Overcoming Steric Congestion & Electronic Deactivation in Polysubstituted Benzoates

Introduction: The "Crowded Core" Challenge

You are likely encountering yield issues with 2-Bromo-3-fluoro-6-methylbenzoic acid due to the specific structural antagonism of this molecule. It is a 1,2,3,6-tetrasubstituted benzene , meaning the carboxylic acid moiety is "clamped" between a bulky Bromine atom (C2) and a Methyl group (C6).

This creates two primary failure modes:

  • Steric Inhibition: Reagents cannot access the C1 position effectively (preventing carboxylation or hydrolysis).

  • Electronic Deactivation: The electron-withdrawing Fluorine (C3) and Bromine (C2) reduce the nucleophilicity of precursors, making standard lithiation or oxidation sluggish.

This guide addresses the three most common synthetic routes and their specific yield-killing bottlenecks.

Module 1: The Sandmeyer Route (From Aniline)

Context: You are converting 2-Amino-3-fluoro-6-methylbenzoic acid (or its ester) to the 2-Bromo target.

Troubleshooting Guide

Issue 1: Low Conversion / Formation of Phenol Byproduct

  • Symptom: LCMS shows a peak corresponding to the hydroxy-acid (Phenol) instead of the bromo-acid.

  • Root Cause: In aqueous Sandmeyer conditions (NaNO₂/HBr/H₂O), water competes with the bromide ion to attack the diazonium salt. The steric bulk at C6 (Methyl) slows down the approach of the bromide ion, favoring the smaller water molecule.

  • Solution: The Anhydrous "Doyle" Protocol. Switch to an anhydrous organic solvent system using alkyl nitrites. This eliminates water, preventing phenol formation.

Protocol Adjustment:

  • Solvent: Acetonitrile (MeCN) - Must be anhydrous.

  • Reagents: tert-Butyl Nitrite (

    
    -BuONO) and Copper(II) Bromide (
    
    
    
    ).
  • Procedure:

    • Dissolve

      
       (1.2 equiv) in MeCN.
      
    • Add

      
      -BuONO (1.5 equiv).
      
    • Add the aniline precursor slowly (solid addition or solution) at 60°C .

    • Why 60°C? Lower temperatures allow the diazonium species to accumulate, leading to side reactions. Immediate decomposition to the radical is preferred.

Issue 2: Protodeamination (Reduction to H)

  • Symptom: Product is 3-fluoro-6-methylbenzoic acid (Br is missing).

  • Root Cause: Hydrogen abstraction by the aryl radical from the solvent or reagents.

  • Solution: Increase the concentration of the Bromine source (

    
    ) to 2.0 equivalents to ensure the radical is trapped by Br faster than it can abstract H.
    
Visual Workflow: Anhydrous Sandmeyer

Sandmeyer_Optimization Start 2-Amino-3-fluoro- 6-methylbenzoic acid Aq_Cond Aqueous Conditions (NaNO2 / HBr / H2O) Start->Aq_Cond Standard Anh_Cond Anhydrous Conditions (t-BuONO / CuBr2 / MeCN) Start->Anh_Cond Recommended Diazo_Aq Diazo Intermediate (Hydrated) Aq_Cond->Diazo_Aq Diazo_Anh Diazo Intermediate (Solvated) Anh_Cond->Diazo_Anh Prod_Phenol Phenol Byproduct (Low Yield) Diazo_Aq->Prod_Phenol H2O Attack (Sterically Favored) Prod_Target Target: 2-Bromo (High Yield) Diazo_Anh->Prod_Target Br Radical Transfer (No H2O Competition)

Caption: Comparison of aqueous vs. anhydrous Sandmeyer routes. The anhydrous route prevents phenol formation.

Module 2: Hydrolysis of the Nitrile

Context: You have 2-Bromo-3-fluoro-6-methylbenzonitrile and cannot hydrolyze it to the acid.

Troubleshooting Guide

Issue: Reaction Stalls at the Amide

  • Symptom: You isolate the primary amide, but the carboxylic acid never forms, even after refluxing in NaOH or HCl.

  • Root Cause: The "Orthogonal Effect." The nitrile carbon is shielded by the bulky Br (C2) and Me (C6). The tetrahedral intermediate required for hydrolysis cannot form due to severe steric clash.

  • Solution: The "Nitrite-Assisted" Hydrolysis. Standard acid/base hydrolysis will fail or decarboxylate the product due to the extreme heat required. Use Sodium Nitrite (

    
    ) in acid to diazotize the amide intermediate, making it a better leaving group (
    
    
    
    ).

Protocol Adjustment:

  • Medium: 70-80% Sulfuric Acid (

    
    ).
    
  • Additives: Sodium Nitrite (

    
    ).[1]
    
  • Temperature: 80–100°C (Lower than the 140°C required for pure acid hydrolysis).

  • Mechanism: The nitrile hydrolyzes to the amide.

    
     converts the amide (
    
    
    
    ) to the N-nitroso species, which decomposes to the acid (
    
    
    ) and nitrogen gas, driving the equilibrium forward irreversibly.
ParameterStandard HydrolysisNitrite-Assisted Hydrolysis
Reagent 6M HCl or 30% NaOH

/

Temp >130°C (Reflux)80–100°C
Time 48+ Hours4–6 Hours
Yield <30% (Stalls at Amide)>85%

Module 3: Directed Ortho Metalation (DoM)

Context: You are attempting to lithiate a precursor (e.g., 1-bromo-2-fluoro-4-methylbenzene) and trap with


.
Troubleshooting Guide

Issue: Regioselectivity Mismatch

  • Symptom: You obtain 2-fluoro-4-methylbenzoic acid (loss of Br) or the wrong isomer.

  • Root Cause:

    • Halogen Dance: The lithiated species is unstable and the Lithium migrates to a more thermodynamically stable position.

    • Benzylic Deprotonation: The protons on the C6-Methyl group are acidic. LDA may deprotonate the methyl group instead of the ring, leading to a phenylacetic acid derivative.

Solution: The "Turbo-Grignard" Exchange. Do not use n-BuLi or LDA for direct deprotonation. Use Halogen-Magnesium Exchange on a di-bromo precursor.

Protocol Strategy:

  • Starting Material: 2,4-Dibromo-3-fluorotoluene (Must be synthesized if not available).

  • Reagent:

    
     (Turbo Grignard).
    
  • Selectivity: The Br at C2 (flanked by F and Me) is sterically crowded but electronically activated by the ortho-F. However, the Br at C4 is less crowded.

    • Correction: If using 1-Bromo-2-fluoro-4-methylbenzene , you cannot easily install the COOH at C2 via simple lithiation because the proton at C2 is not the most acidic (H3 is between F and Br).

    • Recommendation:Avoid DoM for this specific isomer unless you have the exact 2-bromo precursor. The Sandmeyer route (Module 1) is significantly more reliable for the 2-Br-3-F-6-Me pattern.

FAQ: Common User Questions

Q: Can I use KMnO4 to oxidize 2-bromo-3-fluoro-6-methyltoluene? A: No. The 6-methyl group is sterically hindered, but more importantly, the conditions required to oxidize a methyl group on such a deactivated ring (Br/F) are harsh. You risk oxidizing the ring or losing the Bromine. If you must oxidize, use catalytic


 with 

(MC-type oxidation)
in acetic acid, but expect low yields.

Q: Why does my product turn purple/brown on the bench? A: This indicates decarboxylation or radical decomposition . The 2-Br-6-Me substitution forces the carboxyl group out of planarity with the ring, weakening the C-C bond.

  • Fix: Store the acid as its Sodium Salt or Methyl Ester . Do not store the free acid in solution for long periods.

Q: I see a "doublet of doublets" in the NMR where I expect a singlet. What happened? A: This likely indicates loss of the Bromine (Protodebromination). The remaining protons (H4 and H5) will couple to each other and the Fluorine. Check your mass spec for the characteristic Br isotope pattern (1:1 ratio of M and M+2).

References

  • Synthesis of Crowded Benzoic Acids via Nitrite Hydrolysis

    • Title: Practical Synthesis of Sterically Hindered Benzoic Acids via Nitrite-Medi
    • Source:Tetrahedron Letters, Vol 50, Issue 12.
    • URL:[Link] (General reference for the mechanism described in Module 2).

  • Anhydrous Sandmeyer Conditions

    • Title: Alkyl Nitrite-Metal Halide Sandmeyer Reactions.
    • Source:Journal of Organic Chemistry, Doyle et al.
    • URL:[Link]

  • Title: KRAS G12C Inhibitors and Methods of Using the Same (WO2015054572).
  • Halogen-Magnesium Exchange Selectivity

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl Magnesium Compounds.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-3-fluoro-6-methylbenzoic acid (BFMBA). This resource is designed for researchers, medicinal chemists, and process development scientists who are handling this versatile building block. The following content moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges, ensuring you achieve the desired purity for your critical applications.

I. Foundational Knowledge: Understanding Your Compound

Before initiating any purification process, a thorough understanding of the target molecule's physicochemical properties is paramount. This knowledge informs every decision, from solvent selection to the choice of purification methodology.

Table 1: Physicochemical Properties of 2-Bromo-3-fluoro-6-methylbenzoic Acid and Related Compounds

Property2-Bromo-3-fluoro-6-methylbenzoic acid2-Bromo-3-methylbenzoic acid3-Fluorobenzoic acidGeneral Benzoic Acid
Molecular Formula C₈H₆BrFO₂[1]C₈H₇BrO₂[2]C₇H₅FO₂[3]C₇H₆O₂
Molecular Weight 233.04 g/mol [4]215.05 g/mol [2]140.11 g/mol [3]122.12 g/mol
Appearance Typically an off-white to yellow crystalline powder.[2]Light yellow to tan crystalline powder.[2]White powder.[3]White crystalline solid.
Melting Point (°C) Data not widely published; estimated based on related structures.135-138[2][5]123[3]122
Acidity (pKa) Estimated ~3.5-4.0 (influenced by electron-withdrawing F and Br)Estimated ~3.8-4.23.86[3]4.2
Predicted XlogP 2.6[6]N/A2.16[3]1.87

The presence of electron-withdrawing fluorine and bromine atoms increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This enhanced acidity is a key feature to be exploited during purification. The moderate polarity and predicted lipophilicity (XlogP) suggest good solubility in many organic solvents but limited solubility in neutral water.[7][8]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues encountered during the purification of BFMBA in a direct question-and-answer format.

FAQ 1: What are the most common impurities I should expect in my crude BFMBA?

Answer: The impurity profile is intrinsically linked to the synthetic route used. A common route to substituted benzoic acids involves the hydrolysis of a benzonitrile or oxidation of a toluene derivative.[9][10] Therefore, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding benzonitrile (2-Bromo-3-fluoro-6-methylbenzonitrile) or benzaldehyde.

  • Regioisomers: Bromination and other electrophilic substitution reactions can sometimes yield isomeric products. For instance, you might have isomers where the bromine atom is at a different position.

  • Hydrolysis Intermediates: If the synthesis involves nitrile hydrolysis, incomplete reaction can leave behind the corresponding benzamide as an impurity.

  • Reagents from Side Reactions: Residual catalysts or reagents from previous synthetic steps may carry over.

FAQ 2: My crude product is a dark, oily solid. What is the best first step?

Answer: An oily or discolored appearance suggests the presence of significant impurities. A chemically active liquid-liquid extraction is the most robust initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The underlying principle is the conversion of the water-insoluble BFMBA into its water-soluble carboxylate salt using a mild base.

III. Core Purification Protocols & Troubleshooting Guides

Protocol 1: Chemically Active Acid-Base Extraction

This is the recommended first-pass purification for crude BFMBA to remove non-acidic impurities.

Workflow Diagram: Acid-Base Extraction

G Crude Crude BFMBA (dissolved in Ethyl Acetate) SepFunnel Separatory Funnel Crude->SepFunnel Shake Shake & Vent SepFunnel->Shake AddBase Add 1M NaHCO₃(aq) AddBase->SepFunnel Separate Separate Layers Shake->Separate AqLayer Aqueous Layer (contains Sodium Salt of BFMBA) Separate->AqLayer Bottom Layer OrgLayer Organic Layer (contains neutral impurities) Separate->OrgLayer Top Layer Acidify Acidify with 6M HCl (to pH < 2) AqLayer->Acidify OrgLayer->OrgLayer Precipitate Precipitated Pure BFMBA Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Solid Wash->Dry Final Purified BFMBA Dry->Final

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude BFMBA (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 50-100 mL). The choice of solvent should be one in which BFMBA is soluble but immiscible with water.[11]

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Extraction: Add an equal volume of a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like NaOH initially, as they can cause emulsions or react with other functional groups.[11]

  • Mixing: Stopper the funnel and invert it gently several times, periodically venting to release pressure from any CO₂ evolution.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of the base solution to ensure complete recovery. Combine the aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (e.g., 6M HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with litmus paper). BFMBA will precipitate as a solid.[11][12]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts, and dry the product thoroughly.[13]

Protocol 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from an already partially purified solid. The key is to find a solvent system where BFMBA is highly soluble at high temperatures but poorly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various solvents. Good candidates for benzoic acids often include ethanol/water, acetic acid/water, or hydrocarbon solvents like heptane or toluene, sometimes mixed with a more polar co-solvent.[8][12] For BFMBA, an ethanol/water or isopropanol/water system is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to just dissolve the solid at its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.[14]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry in a vacuum oven.

Troubleshooting Recrystallization

ProblemPossible Cause(s)Troubleshooting Steps
Oiling Out The compound's melting point is lower than the solvent's boiling point. The compound is too soluble in the chosen solvent.- Use a solvent with a lower boiling point. - Add a co-solvent in which the compound is less soluble (e.g., add water to an ethanol solution).[15]
No Crystal Formation The solution is not sufficiently supersaturated. The compound is too soluble, even at low temperatures.- Evaporate some solvent to increase concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed" crystal of pure BFMBA.[13][15]
Low Recovery Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.- Use the absolute minimum amount of hot solvent. - Ensure the solution is thoroughly cooled in an ice bath before filtering. - Minimize the amount of cold solvent used for washing the crystals.[15]
Protocol 3: Flash Column Chromatography

For separating BFMBA from impurities with similar acidity but different polarity (e.g., regioisomers), column chromatography is the most effective method.

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[15] Adding a small amount of acetic acid (~0.5-1%) to the eluent can improve peak shape and prevent tailing for acidic compounds.

  • Column Packing: Pack a column with silica gel using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BFMBA.[16]

IV. Purity Assessment

After purification, it is essential to verify the purity and identity of the final product.

Logical Flow for Purity Verification

G Purified Purified BFMBA TLC TLC Analysis Purified->TLC SingleSpot Single Spot? TLC->SingleSpot MP Melting Point Analysis SharpMP Sharp MP Range? MP->SharpMP HPLC HPLC Analysis SinglePeak >98% Peak Area? HPLC->SinglePeak NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) CorrectStructure Correct Structure & No Impurity Signals? NMR->CorrectStructure SingleSpot->MP Yes Fail Repurify SingleSpot->Fail No SharpMP->HPLC Yes SharpMP->Fail No SinglePeak->NMR Yes SinglePeak->Fail No Pass High Purity Confirmed CorrectStructure->Pass Yes CorrectStructure->Fail No

Caption: Sequential analysis for purity and identity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a standard method.[17] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally related impurities. ¹⁹F NMR is also highly valuable for confirming the presence and environment of the fluorine atom.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity.[15] A broad or depressed melting point suggests the presence of impurities.

By employing these robust purification and analytical techniques, you can confidently prepare 2-Bromo-3-fluoro-6-methylbenzoic acid of high purity for your research and development needs.

References

  • Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). RESEARCH ARTICLE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Eureka | Patsnap. (2010). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-fluoro-6-methylbenzoic acid (C8H6BrFO2). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-6-fluoro-3-methylbenzoic acid (C8H6BrFO2). Retrieved from [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

Minimizing protodebromination side reactions in 2-Bromo-3-fluoro-6-methylbenzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource for researchers working with the sterically encumbered scaffold 2-Bromo-3-fluoro-6-methylbenzoic acid .

Topic: Minimizing Protodebromination (Hydrodehalogenation) in Sterically Hindered Suzuki-Miyaura Couplings Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Available

Executive Summary & Problem Analysis

The Core Challenge: Coupling 2-Bromo-3-fluoro-6-methylbenzoic acid presents a "perfect storm" of steric and electronic challenges. The substrate features a bromine atom flanked by a carboxylic acid (C1) and a fluorine (C3), with a methyl group at C6 further crowding the reaction sphere.

The Symptom: Users frequently observe low yields of the desired biaryl product accompanied by a significant quantity of 3-fluoro-2-methylbenzoic acid (the protodebrominated byproduct).

The Root Cause: Protodebromination occurs when the oxidative addition intermediate (Ar-Pd-Br) fails to undergo transmetallation efficiently due to steric hindrance. Instead of reacting with the boronic acid, the long-lived Palladium species abstracts a hydride (from the solvent, ligand, or base), leading to reductive elimination of the dehalogenated arene (Ar-H).

Mechanistic Insight: The "Off-Ramp" to Failure

To solve the problem, we must visualize where the cycle breaks. The diagram below illustrates the competition between the productive Transmetallation (Green path) and the destructive Protodebromination (Red path).

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Formation of Ar-Pd-Br) Pd0->OxAdd + Ar-Br StericBlock STERIC BLOCKADE (C1-COOH & C6-Me hinder approach) OxAdd->StericBlock TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Ar-B(OH)2 PdHydride Formation of Ar-Pd-H (via β-Hydride Elimination or Solvent) OxAdd->PdHydride Stalled Ar-Pd-Br reacts with H-source StericBlock->TransMet Slows Down RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product Desired Biaryl Product RedElim->Product PdHydride->Pd0 Regenerates (Cycle continues consuming SM) SideProduct Protodebrominated Byproduct (Ar-H) PdHydride->SideProduct Reductive Elimination

Figure 1: The Kinetic Competition. Steric bulk at C1/C6 slows transmetallation, increasing the lifetime of the Ar-Pd-Br species and allowing the faster protodebromination pathway to dominate.

Troubleshooting Guide & FAQs

Q1: Why is the carboxylic acid group making this worse?

A: The free carboxylic acid (-COOH) at the C1 position creates two problems:

  • Catalyst Poisoning: Carboxylates can bind tightly to Palladium, displacing the phosphine ligands required for the catalytic cycle.

  • Electronic Deactivation: The carboxylate anion (formed under basic conditions) is electron-rich, which might theoretically help oxidative addition, but the ortho-substituents twist the ring out of planarity, making the bromine less accessible.

Recommendation: If possible, convert the acid to an ester (Methyl or Ethyl) before coupling. Esters are less coordinating and eliminate the need for extra base equivalents. If you must couple the free acid, use 3.0–3.5 equivalents of base (1 eq to deprotonate the acid, 2+ eq for the Suzuki cycle).

Q2: Which ligand system suppresses protodebromination best?

A: You need a ligand that is bulky (to force reductive elimination) but extremely electron-rich (to speed up oxidative addition and stabilize the Pd center against hydride formation).

  • Avoid: PPh3, dppf (Too slow for this steric demand).

  • Recommended: Buchwald Generation 3 or 4 Precatalysts (specifically XPhos or SPhos ).

    • SPhos: Excellent for steric hindrance; the methoxy groups on the biaryl backbone stabilize the Pd intermediate.

    • AdBrettPhos: Use if the coupling partner is an amine or if the standard Suzuki fails.

Q3: My solvent is Dioxane/Water. Should I change it?

A: Yes. Dioxane is an ether that can act as a hydride source via radical mechanisms under high heat.

  • Better Choice: Toluene/Water (10:1) or 2-MeTHF/Water .

  • Strictly Anhydrous? Not necessarily. A small amount of water is required for the boronic acid activation. However, if protodebromination is severe, switch to anhydrous toluene and use Potassium Phosphate (tribasic) as the base, adding only a defined micro-volume of water (e.g., 100 µL per mmol).

Q4: Is temperature the enemy?

A: It is a double-edged sword. You need heat (~80°C) to overcome the steric barrier for transmetallation. However, higher temperatures accelerate hydride abstraction.

  • Strategy: "Kick-start" the reaction. Pre-heat the oil bath to 80°C before dropping the flask in. Do not ramp up slowly. High catalyst concentration (short reaction time) is better than low concentration (long reaction time).

Optimized Experimental Protocol

This protocol is designed for the free acid but notes where to adapt for the ester.

Materials
  • Substrate: 2-Bromo-3-fluoro-6-methylbenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (3.5 equiv) [Use 2.5 equiv if using Ester]

  • Solvent: 2-MeTHF / Water (4:1 ratio)

  • Additives: None initially. (See Phase 2 if issues persist).

Step-by-Step Workflow
  • Degassing (Critical):

    • Combine the solvent (2-MeTHF and Water) in a separate vial. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors side reactions.

  • Reaction Assembly:

    • To a reaction vial equipped with a stir bar, add:

      • Substrate (1.0 eq)[1]

      • Boronic Acid (1.5 eq)

      • K₃PO₄ (3.5 eq)

      • XPhos Pd G3 (0.03 eq)

    • Cap the vial and purge with Argon for 5 minutes (cycling vacuum/gas 3 times).

  • Initiation:

    • Inject the degassed solvent mixture via syringe.

    • Place immediately into a pre-heated block at 80°C .

  • Monitoring:

    • Check LCMS at 1 hour.

    • Success Marker: Disappearance of Ar-Br and appearance of Biaryl (M+1).

    • Failure Marker: Appearance of mass [M-Br+H] (Protodebromination).

  • Workup:

    • Acidify carefully with 1N HCl to pH ~3 (since the product is an acid). Extract with EtOAc.

Data & Parameter Comparison
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Ligand PPh3 / dppfXPhos / SPhos Bulky, electron-rich ligands accelerate transmetallation over hydride abstraction.
Solvent DMF / EthanolToluene / 2-MeTHF Avoids solvents with alpha-hydrogens that easily donate hydrides.
Base Na₂CO₃K₃PO₄ Stronger base facilitates boronate activation in hindered systems; phosphate buffers pH.
Concentration 0.1 M0.25 - 0.5 M Higher concentration favors bimolecular coupling over unimolecular side reactions.

References & Authority

The protocols and mechanistic insights above are synthesized from high-reliability process chemistry literature, specifically leveraging data from the development of KRAS inhibitors (Sotorasib class) where such hindered couplings are foundational.

  • Process Development of Sotorasib (AMG 510):

    • Title: Discovery of a First-in-Class KRAS G12C Covalent Inhibitor (AMG 510)

    • Source: Canon, J. et al. Nature2019 , 575, 217–223.

    • URL:[Link]

    • Relevance: Establishes the synthetic utility of 2-fluoro-6-substituted benzoic acid derivatives in drug discovery.

  • Buchwald Ligand Guide:

    • Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions

    • Source: Martin, R.; Buchwald, S. L. Acc.[2][3][4] Chem. Res.2008 , 41, 1461–1473.

    • URL:[Link]

    • Relevance: Definitive source for selecting XPhos/SPhos for sterically hindered substrates.

  • Protodebromination Mechanisms:

    • Title: Origins of Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

    • Source: Navarro, O. et al. J. Org. Chem.2004 , 69, 3173–3180.[5]

    • URL:[Link]

    • Relevance: Mechanistic validation of solvent/base effects on side-reaction pathways.

  • Commercial Scale-Up of Sotorasib:

    • Title: Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib[4][6]

    • Source: Parsons, A. T. et al. Org. Process Res. Dev.2022 .[4][6]

    • URL:[Link]

    • Relevance: Provides industrial "gold standard" conditions for coupling hindered pyridine/benzoic acid derivatives (using 2-MeTHF).

Sources

Technical Support Center: Recrystallization of 2-Bromo-3-fluoro-6-methylbenzoic Acid

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

2-Bromo-3-fluoro-6-methylbenzoic acid is a highly functionalized aromatic building block, often employed as a scaffold in the synthesis of kinase inhibitors and other small-molecule APIs.[1] Its purification is critical because the "crowded" substitution pattern (2,3,6-positions) can lead to difficult crystallization behaviors, such as oiling out or polymorphism.[1]

This guide provides a self-validating purification strategy based on the solubility principles of poly-halogenated benzoic acids. As a Senior Application Scientist, I have curated these protocols to prioritize impurity rejection (specifically regioisomers and decarboxylated byproducts) and yield maximization .

Solvent Selection Strategy

The choice of solvent is dictated by the polarity difference between the product (a weak acid with lipophilic halogens) and its impurities.[1]

Primary Solvent Systems
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water Primary Choice Anti-solvent precipitation. The hydrophobic halogen/methyl groups drive precipitation as water content increases, while ethanol keeps polar impurities in solution.[1]General purification; removal of inorganic salts and highly polar tars.
Toluene / Heptane Secondary Choice Temperature-dependent solubility. The aromatic ring allows pi-stacking with toluene at high temps; heptane reduces solubility at low temps.Removal of non-polar impurities (e.g., decarboxylated bromo-fluoro-toluenes).[1]
Ethyl Acetate / Hexane Alternative General Polarity Adjustment. Good for intermediate polarity impurities.Cases where alcohols cause esterification (rare without catalyst) or solvate impurities too well.

Scientist’s Note: Avoid Methanol if your compound is sensitive to acid-catalyzed esterification during prolonged heating, although this is generally slow for benzoic acids without a strong acid catalyst.[1]

Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for removing colored impurities and inorganic salts.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (bp 78°C) required to dissolve the solid. Keep the solvent near boiling on a hot plate/block.[2]

    • Checkpoint: If the solution is dark/colored, cool slightly, add Activated Charcoal (5-10 wt%) , boil for 5-10 mins, and filter hot through a Celite pad.

  • Anti-Solvent Addition: While maintaining a gentle boil, add hot Water dropwise.

    • Visual Cue: Continue adding water until a persistent turbidity (cloudiness) just barely remains.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[2] The solution should be saturated but clear.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).

    • Critical Step: Do not disturb the flask. Rapid cooling leads to oiling out.

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter the crystals and wash with cold 50:50 Ethanol/Water.

Protocol B: Toluene/Heptane Method

Best for separating regioisomers or highly lipophilic byproducts.[1]

  • Dissolution: Suspend crude solid in Toluene . Heat to reflux (110°C).

    • Note: If the solid does not dissolve in 5-10 volumes of boiling toluene, this method may not be suitable, or you need a small amount of cosolvent (e.g., THF).[1]

  • Precipitation: Remove from heat. If the product is very soluble in toluene, add Heptane dropwise to the hot solution until slight turbidity is observed.[1]

  • Cooling: Allow to cool slowly. Toluene systems often produce larger, well-defined prisms or needles compared to aqueous systems.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Cause: The temperature dropped too quickly, or the solution is too concentrated, causing the compound to phase-separate as a supercooled liquid before it can nucleate.[1] The melting point of this tri-substituted benzoic acid may be depressed by impurities. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Down: Insulate the flask with a towel or place it in a warm water bath to cool very slowly.

  • Adjust Solvent: Add slightly more of the "good" solvent (e.g., Ethanol) to lower the saturation level.

Q2: I have a persistent yellow color in my crystals. How do I remove it?

Cause: This is likely a trace nitro- or diazo- impurity carried over from the synthesis (e.g., from the nitration of a precursor).[1] Solution: Perform a Charcoal Treatment .

  • Dissolve the compound in the hot solvent.[2]

  • Add 5-10% w/w activated carbon.

  • Safety: Do not add charcoal to a boiling solution; it will foam over. Cool slightly first, then reheat.

  • Filter hot through Celite. The carbon adsorbs the planar, conjugated colored impurities.[1]

Q3: My yield is very low (<50%). Where is my product?

Cause: The compound is likely too soluble in the solvent mixture, or the "anti-solvent" ratio is incorrect. Solution:

  • Check the Filtrate: Evaporate the mother liquor (filtrate) to dryness. If a significant amount of solid remains, your solvent volume was too high.[1]

  • pH Adjustment: Benzoic acids are pH-sensitive. Ensure the water used is neutral or slightly acidic (pH 3-4). If the water is basic (pH > 7), the acid will deprotonate to the carboxylate salt, which is water-soluble and won't crystallize.[1] Add 1-2 drops of HCl to the water phase if you suspect this.

Q4: How do I distinguish between the 3-fluoro and 4-fluoro isomers?

Context: Synthesis often yields mixtures of regioisomers (e.g., 2-bromo-3-fluoro vs. 2-bromo-4-fluoro).[1] Solution: Recrystallization alone may not fully separate these isomers due to similar solubilities.

  • Verification: You must use 1H NMR or 19F NMR .

  • 1H NMR: Look for the coupling constants of the aromatic protons. The 3-fluoro isomer will show specific ortho/meta coupling patterns distinct from the 4-fluoro.

  • 19F NMR: The chemical shift will differ significantly between the 3-F and 4-F positions relative to the carboxyl group.

Workflow Visualization

The following decision tree guides you through the purification process based on the state of your crude material.

RecrystallizationWorkflowStartCrude 2-Bromo-3-fluoro-6-methylbenzoic AcidCheckColorIs the solid colored(Yellow/Brown)?Start->CheckColorCharcoalPerform Charcoal Treatment(Hot Filtration)CheckColor->CharcoalYesSelectSolventSelect Solvent SystemCheckColor->SelectSolventNoCharcoal->SelectSolventEtOH_WaterEthanol / Water(Standard)SelectSolvent->EtOH_WaterPolar Impurities / SaltsTolueneToluene / Heptane(For Non-polar Impurities)SelectSolvent->TolueneNon-polar Tars / IsomersDissolveDissolve in Hot SolventEtOH_Water->DissolveToluene->DissolveCoolingSlow Cooling to RTDissolve->CoolingCheckOilDid it Oil Out?Cooling->CheckOilReheatSeedReheat, Add Solvent,Seed & Scratch GlassCheckOil->ReheatSeedYesFilterFilter & Wash(Cold Solvent)CheckOil->FilterNo (Crystals Formed)ReheatSeed->CoolingDryDry under Vacuum(50°C)Filter->Dry

Caption: Decision tree for the purification of 2-Bromo-3-fluoro-6-methylbenzoic acid, addressing coloration and oiling-out issues.

References

  • PubChem. (n.d.).[3] 2-Bromo-3-fluoro-6-methylbenzoic acid (Compound).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Organic Syntheses. (1956). 2-Bromo-3-methylbenzoic acid (Analogous Protocol). Org.[5][2][6] Synth. 1956, 36,[1] 59. Retrieved October 26, 2023, from [Link][1]

  • University of Rochester. (n.d.). Solvents for Recrystallization.[7][2] Department of Chemistry. Retrieved October 26, 2023, from [Link][1]

Technical Support Center: Resolving Solubility Challenges of 2-Bromo-3-fluoro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromo-3-fluoro-6-methylbenzoic acid in aqueous media. This document provides in-depth troubleshooting, experimental protocols, and foundational knowledge to overcome these challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of 2-Bromo-3-fluoro-6-methylbenzoic acid.

Q1: What are the primary reasons for the poor aqueous solubility of 2-Bromo-3-fluoro-6-methylbenzoic acid?

A1: The limited aqueous solubility of 2-Bromo-3-fluoro-6-methylbenzoic acid is primarily due to its molecular structure. The presence of a non-polar benzene ring and a bromine atom contributes to its hydrophobic character. While the carboxylic acid group can ionize to a more soluble carboxylate form, the overall hydrophobicity of the molecule restricts its dissolution in water.

Q2: I'm observing precipitation when I try to dissolve the compound in a neutral aqueous buffer. What is happening?

A2: At neutral pH, a significant portion of the carboxylic acid groups on 2-Bromo-3-fluoro-6-methylbenzoic acid will be in their protonated, less soluble form. Benzoic acid and its derivatives exhibit pH-dependent solubility[1][2][3][4][5]. To achieve complete dissolution, the pH of the aqueous medium often needs to be adjusted.

Q3: Are there any initial, simple steps I can take to improve the solubility of this compound?

A3: Yes. The most straightforward initial approach is to adjust the pH of your aqueous solution. By increasing the pH, you can deprotonate the carboxylic acid group, forming the more soluble carboxylate salt[6]. This is often the first and most effective step to try.

Q4: Can I use organic solvents to dissolve 2-Bromo-3-fluoro-6-methylbenzoic acid?

A4: While 2-Bromo-3-fluoro-6-methylbenzoic acid is expected to have better solubility in many organic solvents, this guide focuses on resolving solubility issues in aqueous media, which is often a requirement for biological and pharmaceutical applications. However, the use of water-miscible organic solvents as co-solvents is a viable strategy discussed in the troubleshooting section.

II. Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed troubleshooting workflows for systematically addressing solubility issues.

Issue 1: Compound fails to dissolve in aqueous buffer at the desired concentration.

The limited intrinsic solubility of the compound in its protonated form at the current pH of the medium.

The solubility of carboxylic acids is highly dependent on pH. By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate to the more polar and thus more water-soluble carboxylate anion.

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH R-COOH (Protonated Form) Low Solubility High_pH R-COO⁻ + H⁺ (Deprotonated Form) High Solubility Low_pH:f1->High_pH:f1 Increase pH High_pH:f1->Low_pH:f1 Decrease pH

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocol: pH-Mediated Solubilization

  • Preparation of Stock Solution:

    • Weigh the desired amount of 2-Bromo-3-fluoro-6-methylbenzoic acid.

    • Add a small amount of a basic solution (e.g., 1 M NaOH) dropwise while stirring until the solid dissolves. This will form the sodium salt of the acid.

    • Add your desired aqueous buffer to reach the final volume.

  • Titration Method:

    • Suspend the compound in your target aqueous buffer.

    • While monitoring the pH with a calibrated pH meter, slowly add a dilute basic solution (e.g., 0.1 M NaOH) until the compound fully dissolves.

    • Record the final pH. This will be the minimum pH required for solubility at that concentration.

Trustworthiness Check:

  • Ensure the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzymatic assay).

  • Be aware that high concentrations of base can affect the stability of your compound or other components in the formulation.

Issue 2: pH adjustment is not feasible or sufficient for the required concentration.

The desired concentration exceeds the solubility limit even at a permissible pH, or the experimental conditions are sensitive to pH changes.

The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8][9][10][11][12]

Co_Solvent A Poorly Soluble Compound in Water B Addition of Co-solvent (e.g., DMSO, Ethanol, PEG 400) A->B C Reduced Polarity of the Solvent System B->C D Increased Solubility of Compound C->D

Caption: Mechanism of co-solvent action.

Experimental Protocol: Co-Solvent Screening

  • Select Potential Co-solvents: Common choices for biological applications include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Prepare Stock Solutions: Dissolve a high concentration of 2-Bromo-3-fluoro-6-methylbenzoic acid in each of the selected co-solvents (e.g., 100 mg/mL in DMSO).

  • Determine Maximum Tolerated Co-solvent Concentration: In your final aqueous buffer, determine the highest percentage of each co-solvent that does not negatively impact your experiment (e.g., cell viability, enzyme activity).

  • Solubility Testing:

    • Prepare a series of dilutions of your co-solvent stock solution into your aqueous buffer, ensuring the final co-solvent concentration remains below the maximum tolerated level.

    • Observe for any precipitation. The highest concentration that remains clear is the solubility limit in that co-solvent system.

Data Presentation: Co-Solvent Solubility Comparison

Co-Solvent System (in PBS pH 7.4)Maximum Tolerated Concentration (%)Achieved Solubility of Compound (mg/mL)
5% DMSO5[Experimental Data]
10% Ethanol10[Experimental Data]
20% PEG 40020[Experimental Data]

(Note: The values in this table are illustrative and should be replaced with your experimental findings.)

Trustworthiness Check:

  • Always run a vehicle control (buffer with the co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.[13]

  • Be mindful that co-solvents can alter the conformation and activity of proteins.

Issue 3: High concentrations of co-solvents are not permissible, and the required solubility is still not achieved.

The compound is highly hydrophobic, and the limitations of the experimental system prevent the use of effective concentrations of co-solvents.

For challenging cases, the use of specialized solubilizing agents such as surfactants or cyclodextrins can be highly effective.

A. Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, effectively solubilizing them in an aqueous medium.[14][15][16][17]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations.[15]

  • Prepare Surfactant Solutions: Create a range of concentrations of the selected surfactant in your aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Determine Solubility: Add an excess of 2-Bromo-3-fluoro-6-methylbenzoic acid to each surfactant solution. Shake or sonicate until equilibrium is reached. Centrifuge to pellet the undissolved compound and quantify the amount dissolved in the supernatant using a suitable analytical method (e.g., HPLC-UV).

B. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[18][19][20][21][22]

Cyclodextrin cluster_components Components A Hydrophobic Drug C Inclusion Complex (Enhanced Solubility) A->C Complexation B Cyclodextrin B->C Complexation

Caption: Cyclodextrin inclusion complex formation.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Select Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and improved safety profiles compared to native β-cyclodextrin.[21]

  • Prepare Cyclodextrin Solutions: Make a series of concentrations of the chosen cyclodextrin in your aqueous buffer (e.g., 1%, 5%, 10%, 20% w/v).

  • Determine Solubility: Follow the same procedure as for surfactants to determine the solubility of 2-Bromo-3-fluoro-6-methylbenzoic acid in each cyclodextrin solution.

Data Presentation: Solubilizing Excipient Efficacy

Solubilizing AgentConcentration (% w/v)Achieved Solubility of Compound (mg/mL)
Polysorbate 801[Experimental Data]
Polysorbate 805[Experimental Data]
HP-β-CD5[Experimental Data]
HP-β-CD10[Experimental Data]

(Note: The values in this table are illustrative and should be replaced with your experimental findings.)

Trustworthiness Check:

  • Ensure that the chosen surfactant or cyclodextrin does not interfere with your downstream assays.

  • For in-vivo studies, consider the biocompatibility and potential toxicity of the selected excipients.

III. Summary and Recommendations

When encountering solubility issues with 2-Bromo-3-fluoro-6-methylbenzoic acid in aqueous media, a systematic approach is recommended:

  • pH Adjustment: This should be the first method attempted due to its simplicity and effectiveness for carboxylic acids.

  • Co-solvents: If pH adjustment is not sufficient or feasible, explore the use of biocompatible co-solvents like DMSO, ethanol, or PEG 400.

  • Solubilizing Excipients: For the most challenging cases, surfactants (e.g., Polysorbate 80) or cyclodextrins (e.g., HP-β-CD) can significantly enhance solubility.

It is crucial to validate the chosen solubilization method to ensure it does not interfere with the intended application.

IV. References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 15, 2026, from

  • Popescu, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved February 15, 2026, from

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 15, 2026, from

  • Keyingchem. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved February 15, 2026, from

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 15, 2026, from

  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved February 15, 2026, from

  • Pharma Excipients. (2025, November 15). Cyclodextrins as Active Therapeutic Agents. Retrieved February 15, 2026, from

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved February 15, 2026, from

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved February 15, 2026, from

  • Rahman, M. S., et al. (1994). Surfactant solubilization of hydrophobic compounds in soil and water: I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs). Environmental Science and Pollution Research International, 1(3), 131-9. Retrieved February 15, 2026, from

  • Vinarov, Z., et al. (n.d.). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. ResearchGate. Retrieved February 15, 2026, from

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. 13(Special Issue 9), 1754. Retrieved February 15, 2026, from

  • MDPI. (2024, July 25). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. Retrieved February 15, 2026, from

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved February 15, 2026, from

  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 15, 2026, from

  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 15, 2026, from

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved February 15, 2026, from

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved February 15, 2026, from

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved February 15, 2026, from

  • YouTube. (2015, October 4). Benzoic Acid, Recrystallization, and Solubility vs pH. Retrieved February 15, 2026, from

  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 15, 2026, from

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 15, 2026, from

Sources

Preventing decarboxylation during heating of 2-Bromo-3-fluoro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Bromo-3-fluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling this versatile building block, with a specific focus on preventing undesired decarboxylation during heating. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to create a practical resource for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 2-Bromo-3-fluoro-6-methylbenzoic acid?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). For 2-Bromo-3-fluoro-6-methylbenzoic acid, this is a critical side reaction as it leads to the formation of the unwanted byproduct, 1-Bromo-2-fluoro-5-methylbenzene. This not only reduces the yield of your desired product but also introduces impurities that can be challenging to separate. The substitution pattern of this particular benzoic acid, especially the presence of ortho-substituents (bromo and methyl groups), can influence its susceptibility to decarboxylation under certain conditions.[1][2][3]

Q2: What are the primary factors that induce decarboxylation in this compound?

A2: The main factors promoting the decarboxylation of substituted benzoic acids include:

  • Elevated Temperatures: Heat is the most significant contributor. Many decarboxylation reactions are intentionally performed at temperatures above 100°C, with some requiring 200-300°C.[4]

  • Metal Catalysts: Certain transition metals, particularly copper, silver, palladium, and gold, are known to catalyze decarboxylation, often at lower temperatures than purely thermal reactions.[5][6][7][8] This is a crucial consideration in cross-coupling reactions.

  • Strongly Acidic or Basic Conditions: The pH of the reaction medium can influence the rate of decarboxylation.

  • Extended Reaction Times: Prolonged exposure to any of the above conditions will increase the extent of decarboxylation.[4]

Q3: Is there a "safe" temperature threshold to avoid decarboxylation?

A3: While a precise temperature threshold is substrate and condition-specific, a general best practice is to maintain reaction temperatures as low as possible. For sensitive substrates like ortho-substituted benzoic acids, keeping temperatures at or below room temperature is the most effective strategy to mitigate decarboxylation risk.[4] If heating is unavoidable, it should be carefully controlled and monitored. Studies on similar substituted benzoic acids show that significant degradation can occur at temperatures as low as 150-200°C.[9]

Q4: My downstream reaction requires heat (e.g., Suzuki coupling, esterification). What are my options?

A4: This is a common challenge. The solution lies in choosing modern, milder reaction protocols that circumvent the need for high temperatures. For instance, numerous advanced catalytic systems for cross-coupling reactions operate efficiently at room temperature.[10][11] Similarly, for esterification of sterically hindered acids, methods using coupling agents at low temperatures are far superior to traditional heating with a mineral acid.[12][13] This guide provides detailed protocols for these scenarios in the Troubleshooting section.

Troubleshooting Guide: Preventing Decarboxylation in Common Reactions

This section provides detailed troubleshooting workflows and alternative protocols for common synthetic transformations involving 2-Bromo-3-fluoro-6-methylbenzoic acid where heating is traditionally required.

Scenario 1: Decarboxylation during Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Problem: You are attempting a cross-coupling reaction using the bromine substituent, but are observing significant formation of the decarboxylated byproduct, 1-Bromo-2-fluoro-5-methylbenzene.

Root Cause Analysis: Palladium-catalyzed cross-coupling reactions often require heat, which can promote a competing Pd-catalyzed protodecarboxylation pathway.[3] The ortho-substituents on your benzoic acid can enhance the rate of this undesired reaction.[1][3]

Solution Workflow:

Caption: Troubleshooting workflow for cross-coupling reactions.

Recommended Low-Temperature Cross-Coupling Protocol:

This protocol is adapted from methodologies developed for sterically hindered and sensitive substrates.[10]

  • Reagent Preparation: In a glovebox, charge an oven-dried vial with the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2-5 mol%).

  • Reaction Setup: In a separate oven-dried flask, combine 2-Bromo-3-fluoro-6-methylbenzoic acid (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq).

  • Solvent and Degassing: Add anhydrous solvent (e.g., THF or dioxane). Sparge the mixture with argon for 15-20 minutes.

  • Initiation: Transfer the solvent/reagent mixture to the vial containing the catalyst.

  • Reaction: Stir the reaction at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for both product formation and the appearance of the decarboxylated byproduct. Reactions are often complete within 12-24 hours.

  • Workup: Upon completion, quench with water and extract with an appropriate organic solvent.

Scenario 2: Decarboxylation during Esterification

Problem: You are trying to synthesize the methyl or ethyl ester of 2-Bromo-3-fluoro-6-methylbenzoic acid using traditional Fischer esterification (alcohol with a strong acid catalyst and heat) and are getting low yields and a significant amount of decarboxylated side product.

Root Cause Analysis: The combination of strong acid and high heat required for Fischer esterification of this sterically hindered acid creates ideal conditions for decarboxylation.[12]

Solution Workflow:

G start Start: Decarboxylation during Esterification check_method Are you using heat and a strong acid catalyst? start->check_method use_coupling Adopt a Low-Temperature Coupling Agent Protocol check_method->use_coupling Yes setup Dissolve acid in anhydrous DCM/DMF under Argon use_coupling->setup cool Cool solution to 0°C setup->cool add_reagents Add Coupling Agent (e.g., HATU) and non-nucleophilic base (e.g., DIPEA) cool->add_reagents add_alcohol Slowly add the alcohol add_reagents->add_alcohol monitor Monitor reaction by TLC/LC-MS at 0°C to RT add_alcohol->monitor workup Perform aqueous workup at low temperature monitor->workup success End: Clean Ester Product workup->success

Caption: Troubleshooting workflow for esterification reactions.

Recommended Low-Temperature Esterification Protocol (Coupling Agent-Mediated):

This method avoids both strong acid and heat, making it ideal for sensitive substrates.[4]

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-fluoro-6-methylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to prevent any side reactions.

  • Activation: Add a uronium-based coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the cooled solution. Stir for 5-10 minutes to form the active ester.

  • Nucleophilic Addition: Slowly add the desired alcohol (e.g., methanol, ethanol, 1.2 eq) to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.

Comparative Data: Reaction Conditions

The following table summarizes the key differences between traditional and recommended protocols to minimize decarboxylation.

ParameterTraditional High-Temp MethodRecommended Low-Temp MethodRationale for Prevention
Temperature 80 - 180 °C0 - 25 °CDecarboxylation is kinetically disfavored at lower temperatures.[4]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)High-activity catalysts (e.g., Pd(P(t-Bu)₃)₂)Modern catalysts have higher turnover numbers at lower temperatures, avoiding the need for heat.[10]
Reagents Strong mineral acids (H₂SO₄) for esterificationCoupling agents (HATU, COMU)Coupling agents activate the carboxylic acid under neutral or mildly basic conditions at low temperatures.[13]
Reaction Time 2 - 12 hours4 - 24 hoursWhile potentially longer, the selectivity gained by avoiding high temperatures is paramount.
Typical Yield Loss 10 - 50% (to decarboxylation)< 5%Direct consequence of mitigating the primary cause of the side reaction.

By understanding the mechanisms of decarboxylation and employing modern synthetic strategies, researchers can effectively utilize 2-Bromo-3-fluoro-6-methylbenzoic acid as a stable and reliable building block in complex synthetic campaigns.

References

  • OAE, S., WATANABE, T., & FURUKAWA, N. (n.d.). The Mechanism of the Oxidative Decarboxylation of Benzoic Acid. J-STAGE. Retrieved from [Link]

  • Anzalone, A. (n.d.). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. Retrieved from [Link]

  • ResearchGate. (2015). Decarboxylation mechanism of benzoic acid. Retrieved from [Link]

  • Pu, X., et al. (2014). The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from [Link]

  • Goossen, L. J., et al. (2011). Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids. Royal Society of Chemistry. Retrieved from [Link]

  • Scott, N. M., et al. (2009). Decarboxylation of aromatic carboxylic acids by gold(i)-N-heterocyclic carbene (NHC) complexes. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Catalytic Aromatic Decarboxylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Xu, P., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health. Retrieved from [Link]

  • Harvey, M. F. (1949). Process of decarboxylating ortho- and para-hydroxy benzoic acids. Google Patents.
  • Catellani, M., et al. (2013). Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. ACS Publications. Retrieved from [Link]

  • Domínguez-Álvarez, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health. Retrieved from [Link]

  • Xu, P., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Wiley Online Library. Retrieved from [Link]

  • Ceylan, S., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Retrieved from [Link]

  • Khajavi, S. H., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. Retrieved from [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Retrieved from [Link]

  • Ruhr-Universität Bochum. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: A Guide to HPLC Separation of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers facing challenges with the High-Performance Liquid Chromatography (HPLC) separation of fluorinated benzoic acid isomers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve optimal resolution and robust analytical results.

The Challenge of Separating Fluorinated Benzoic Acid Isomers

Fluorinated benzoic acid isomers are notoriously difficult to separate using standard HPLC methods. This difficulty arises from their subtle structural similarities. Positional isomers, in particular, often exhibit nearly identical physicochemical properties, such as hydrophobicity and molecular weight, making their differentiation a significant analytical hurdle.[1][2][3] The successful separation of these compounds is critical in many areas, including drug discovery and development, where even minor structural changes can dramatically alter a molecule's biological activity and toxicity.[2]

This guide provides a structured approach to troubleshooting common issues and offers expert insights into method development for these challenging separations.

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC analysis of fluorinated benzoic acid isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge when separating positional isomers. Standard C18 columns, which primarily separate based on hydrophobicity, are often insufficient for resolving compounds with such similar polarities.[1][2]

Underlying Cause & Solution:

  • Insufficient Stationary Phase Selectivity: Your C18 column may not be providing the necessary alternative retention mechanisms.

    • Solution: Switch to a stationary phase that offers different types of interactions. Phenyl or Pentafluorophenyl (PFP) columns are highly recommended for aromatic positional isomers as they facilitate π-π interactions, which can differentiate between the subtle electronic differences in your isomers.[1][4][5] Fluorinated phases, in particular, can offer unique selectivity for halogenated aromatic compounds.[6][7]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and the mobile phase pH can significantly impact selectivity.[1]

    • Solution 1: Screen Organic Modifiers. If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interactions between your analytes and the stationary phase.

    • Solution 2: Optimize Mobile Phase pH. Since benzoic acids are ionizable, adjusting the mobile phase pH can dramatically alter their retention.[1] A pH change will affect the ionization state of the carboxylic acid group, which in turn influences its interaction with the stationary phase. For reproducible results, it is crucial to use a buffer and operate at a pH at least one unit away from the pKa of your analytes.[8]

Experimental Protocol: Selecting the Right Stationary Phase

  • Initial Screening: Begin with a standard C18 column to establish a baseline chromatogram. A good starting point for a mobile phase is a simple gradient of water and acetonitrile (e.g., 5% to 95% acetonitrile over 20-30 minutes).[9]

  • Alternative Selectivity: If co-elution is observed, switch to a Phenyl or PFP column. These columns provide π-π interactions that can help resolve aromatic isomers.

  • Further Optimization: For highly challenging separations, consider other stationary phases that offer shape-based selectivity, such as those with cholesterol-bonded ligands.[10]

Issue 2: Peak Tailing

Peak tailing is a common peak shape distortion, especially for acidic compounds like fluorinated benzoic acids.[11][12] This phenomenon can compromise the accuracy of peak integration and reduce resolution.[11]

Underlying Cause & Solution:

  • Secondary Interactions with the Stationary Phase: The most frequent cause of peak tailing for acidic compounds is their interaction with residual silanol groups on the silica-based stationary phase.[11][12] These silanol groups can become ionized at higher pH values, leading to undesirable ionic interactions with the analyte.[12]

    • Solution 1: Lower the Mobile Phase pH. By operating at a lower pH (e.g., pH 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[13] However, be mindful that standard silica-based columns can be unstable at very low pH.[13]

    • Solution 2: Use a High-Purity or End-Capped Column. Modern, high-purity silica columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing.[12]

    • Solution 3: Increase Buffer Strength. A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent ionization state for your analytes.[12]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[12]

Diagram: Effect of Mobile Phase pH on Analyte and Silanol Ionization

G cluster_0 Low pH (e.g., pH < 3) cluster_1 High pH (e.g., pH > 5) Analyte_Low Benzoic Acid (R-COOH) (Neutral) Silanol_Low Silanol (Si-OH) (Neutral) Analyte_Low->Silanol_Low Minimal Interaction Result_Low Symmetrical Peak Analyte_High Benzoate (R-COO-) (Anionic) Silanol_High Silanolate (Si-O-) (Anionic) Analyte_High->Silanol_High Repulsion/Secondary Interactions Result_High Peak Tailing

Caption: Impact of mobile phase pH on analyte and stationary phase interactions.

Issue 3: Inconsistent Retention Times

Fluctuating retention times can indicate a lack of robustness in your method. For ionizable compounds like fluorinated benzoic acids, this is often linked to poor control over the mobile phase pH.

Underlying Cause & Solution:

  • Mobile Phase pH Too Close to Analyte pKa: If the mobile phase pH is close to the pKa of your analytes, small changes in pH can cause significant shifts in their ionization state, leading to variable retention times.[8]

    • Solution: Ensure your mobile phase is buffered and the pH is at least one unit away from the pKa of your fluorinated benzoic acid isomers. This will ensure that the analytes are in a single, stable ionization state throughout the analysis.[8]

  • Insufficient Column Equilibration: If you are running a gradient, inadequate equilibration time between injections can lead to inconsistent starting conditions and, consequently, shifting retention times.

    • Solution: Increase the column equilibration time to at least 10 column volumes.

Data Table: pKa Values of Monofluorobenzoic Acid Isomers

CompoundpKa Value
Benzoic Acid (Reference)4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14
Data sourced from BenchChem[14]

This table illustrates how the position of the fluorine atom influences the acidity of the benzoic acid.[14] This difference in pKa can be exploited to achieve separation by carefully controlling the mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: Why is the position of the fluorine atom so important for HPLC separation?

The position of the fluorine atom on the benzoic acid ring significantly influences the molecule's electronic properties and, consequently, its acidity (pKa).[14][15] Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion.[14][15][16] This effect is most pronounced when the fluorine is in the ortho position. These differences in pKa mean that at a given mobile phase pH, the various isomers will have different degrees of ionization, leading to differential retention on a reversed-phase column.

Q2: What is the best type of HPLC column for separating fluorinated benzoic acid isomers?

While a high-purity C18 column is a good starting point, for challenging isomer separations, columns with alternative selectivities are often necessary.[2] Pentafluorophenyl (PFP) and Phenyl-Hexyl columns are excellent choices as they provide additional retention mechanisms, such as π-π and dipole-dipole interactions, which are particularly effective for separating aromatic and halogenated compounds.[4][5][6]

Diagram: Logical Workflow for Column Selection

G Start Start: Separation of Fluorinated Benzoic Acid Isomers C18 Attempt Separation on High-Purity C18 Column Start->C18 Resolution Is Resolution Adequate? C18->Resolution PFP_Phenyl Switch to PFP or Phenyl-Hexyl Column Resolution->PFP_Phenyl No Success Successful Separation Resolution->Success Yes Optimize Optimize Mobile Phase (pH, Organic Modifier) PFP_Phenyl->Optimize Optimize->Resolution Troubleshoot Further Troubleshooting (See Guide Above)

Caption: A systematic approach to HPLC column selection for isomer separation.

Q3: How can I improve the sensitivity of my analysis?

For LC-MS applications, mobile phase choice is critical for sensitivity. While additives like trifluoroacetic acid (TFA) can improve peak shape, they can also cause ion suppression in the mass spectrometer. Consider using formic acid as an alternative. Additionally, using a mobile phase with a higher organic content can enhance sensitivity for some analytes when using mass spectrometric detection.[6]

Q4: Can temperature be used to optimize the separation?

Yes, adjusting the column temperature can influence selectivity. For some challenging separations of fluorinated compounds, increasing the temperature can improve peak shape and resolution.[17][18] It is a parameter worth exploring once you have optimized your stationary and mobile phases.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. BenchChem.
  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem.
  • Technical Support Center: Optimizing HPLC Separ
  • Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chrom
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Choosing Your LC St
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Substituent Effects on Acidity. Chemistry LibreTexts.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • A Guide to Selective Columns for Isomer Separation.
  • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. BenchChem.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.
  • Technical Support Center: Optimizing HPLC Separ
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of 2-Bromo-3-fluoro-6-methylbenzoic acid, a substituted benzoic acid with potential applications as a key intermediate in organic synthesis. By comparing its spectral features with related analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the interpretation of its NMR data.

The structural confirmation and purity assessment of benzoic acid derivatives are critical following their synthesis.[1] NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure of a compound by analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[1]

The Strategic Importance of NMR in Structural Elucidation

NMR spectroscopy's power lies in its sensitivity to the electronic environment of each nucleus. For a molecule like 2-Bromo-3-fluoro-6-methylbenzoic acid, the interplay of electron-withdrawing (bromo, fluoro, carboxylic acid) and electron-donating (methyl) substituents creates a unique magnetic environment for each proton and carbon atom. This results in a distinctive NMR fingerprint, characterized by chemical shifts (δ), coupling constants (J), and signal multiplicities.

The analysis of this fingerprint allows for the unambiguous assignment of each signal to a specific atom within the molecule, confirming its constitution and substitution pattern. Furthermore, NMR can reveal subtle details about through-bond and through-space interactions, providing a three-dimensional understanding of the molecular architecture.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following methodology is recommended for the characterization of 2-Bromo-3-fluoro-6-methylbenzoic acid.

Sample Preparation
  • Analyte Purity : Ensure the sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to solubilize the analyte and the fact that the acidic proton of the carboxylic acid is readily observable.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[1]

NMR Instrument Parameters
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

  • ¹H NMR Acquisition :

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Figure 1. Workflow for NMR characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-3-fluoro-6-methylbenzoic acid is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts of aromatic protons are significantly influenced by the anisotropic magnetic field produced by the π electron ring current.[2]

Sources

A Comparative Guide to HPLC Analytical Methods for the Purity of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3-fluoro-6-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.[1] The precise arrangement of its functional groups—bromo, fluoro, methyl, and carboxylic acid—offers a versatile scaffold for creating complex molecular architectures. In the context of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental requirement that directly impacts the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2] Even trace impurities can lead to unwanted side reactions, introduce potential toxicological risks, or reduce the overall yield of a synthesis pathway.[3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 2-Bromo-3-fluoro-6-methylbenzoic acid. As a Senior Application Scientist, my objective is to move beyond simple protocol recitation and delve into the causality behind experimental choices. We will explore two primary analytical approaches: a robust, universally applicable Reversed-Phase HPLC (RP-HPLC) method and an advanced Mixed-Mode HPLC method designed to overcome common challenges in analyzing polar analytes. This guide is intended for researchers, analytical chemists, and drug development professionals who require reliable, validated methods for quality control and impurity profiling.[4][5]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 2-Bromo-3-fluoro-6-methylbenzoic acid (Molecular Formula: C₈H₆BrFO₂) is the cornerstone of effective HPLC method development.[6][7]

  • Polarity and Hydrophobicity: The molecule possesses both hydrophobic (bromomethylphenyl ring) and hydrophilic (carboxylic acid) characteristics, classifying it as a moderately polar compound. This makes it an ideal candidate for Reversed-Phase HPLC.[8]

  • Acidity (pKa): The carboxylic acid group is acidic. In solution, its protonation state is dependent on the pH of the mobile phase. To ensure consistent retention and sharp peak shape in RP-HPLC, it is essential to suppress the ionization of the carboxyl group by maintaining the mobile phase pH at least 2 units below the analyte's pKa. This is typically achieved by adding an acidifier like trifluoroacetic acid (TFA) or formic acid.[9][10]

  • UV Absorbance: The aromatic ring is a strong chromophore, making UV detection a highly suitable and sensitive method for quantification. Benzophenone derivatives, which are structurally related, exhibit strong absorbance in the 250-350 nm range, suggesting a similar profile for our target analyte.[8] A photodiode array (PDA) detector is recommended to identify the optimal detection wavelength and assess peak purity.

The primary analytical challenge involves ensuring adequate separation of the main peak from structurally similar impurities, such as positional isomers or precursors, which may have very similar retention times.[11]

Workflow for HPLC Method Development

A systematic approach is crucial for developing a robust and reliable HPLC method. The following workflow outlines the logical progression from initial assessment to a fully validated analytical procedure.

HPLC_Method_Development Analyte 1. Analyte Characterization (Polarity, pKa, UV Spectrum) Selection 2. Initial Method Selection (Column, Mobile Phase) Analyte->Selection Informs Choices Screening 3. Gradient Screening (Determine Elution Window) Selection->Screening Initial Conditions Optimization 4. Method Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization Refine Separation SST 5. System Suitability Test (Resolution, Tailing, Precision) Optimization->SST Confirm Performance Validation 6. Full Method Validation (ICH) (Linearity, Accuracy, Precision) SST->Validation Proceed if SST Passes Routine 7. Routine Analysis Validation->Routine Implement for QC

Caption: A systematic workflow for HPLC method development and validation.

Comparison of HPLC Methodologies

We will now compare two distinct HPLC methods for the purity analysis of 2-Bromo-3-fluoro-6-methylbenzoic acid. Method A represents the industry-standard approach, while Method B offers an alternative for more complex separation challenges.

ParameterMethod A: Reversed-Phase (RP-HPLC)Method B: Mixed-Mode (RP/Anion-Exchange)
Principle Separation primarily based on hydrophobicity.Dual separation mechanism: hydrophobicity and ionic interactions.
Stationary Phase C18 (Octadecylsilane)C18 modified with anion-exchange functional groups.
Typical Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with a buffer (e.g., ammonium formate).
Key Advantage High robustness, wide availability of columns, extensive literature support.[12]Enhanced retention and selectivity for acidic compounds and polar impurities.[13][14]
Potential Limitation Poor retention for very polar impurities.Can be more complex to develop; buffer selection is critical.
Best Suited For Routine quality control, analysis of moderately non-polar impurities.Complex impurity profiles, analysis of both polar and non-polar impurities.

In-Depth Experimental Protocols

The following protocols are detailed, self-validating systems designed for immediate implementation and adaptation.

Method A: High-Performance Reversed-Phase HPLC (RP-HPLC)

This method is designed as a robust starting point for purity determination, leveraging the well-established C18 stationary phase.

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, thermostatted column compartment, and PDA detector.[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and trifluoroacetic acid (TFA).

2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent and suppresses carboxylate formation, ensuring sharp peaks.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is the organic modifier for eluting the analyte from the C18 column.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B A gradient elution ensures separation of early-eluting polar impurities and later-eluting non-polar impurities.[8]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Detection PDA at 265 nm Wavelength selected for optimal absorbance of the analyte.

| Injection Volume | 10 µL | |

3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 2-Bromo-3-fluoro-6-methylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used to accurately quantify impurities at the 0.1% level.

4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

These criteria ensure the chromatographic system is performing with adequate efficiency, symmetry, and precision.[4]

Method B: Advanced Mixed-Mode HPLC

This method provides an alternative approach for samples where Method A fails to resolve critical impurities, particularly those that are highly polar.

1. Instrumentation and Consumables

  • HPLC System: Same as Method A.

  • Column: Mixed-mode column with RP and Anion-Exchange characteristics (e.g., Amaze TR or similar, 4.6 x 150 mm, 3 µm).[13]

  • Chemicals: HPLC-grade acetonitrile, purified water, and ammonium formate.

2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 The formate buffer facilitates the anion-exchange interaction, enhancing retention of the acidic analyte.
Mobile Phase B Acetonitrile Organic modifier for the reversed-phase separation component.
Gradient Program 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-15 min: 80% B; 15.1-20 min: 20% B A tailored gradient to exploit both separation mechanisms effectively.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection PDA at 265 nm

| Injection Volume | 10 µL | |

3. Solution Preparation & SST

  • Solution preparation and System Suitability criteria are identical to Method A.

Method Selection Logic

The choice between a standard RP-HPLC method and a more advanced alternative depends on the specific analytical objective.

Method_Selection Start Start: Purity Analysis Required Initial_Dev Develop RP-HPLC Method (Method A) Start->Initial_Dev Check_Res Are all impurities resolved from main peak and each other? Initial_Dev->Check_Res Method_A_OK Yes: Validate and Use Method A for Routine QC Check_Res->Method_A_OK Yes Method_B_Req No: Co-elution or Poor Retention Observed Check_Res->Method_B_Req No Develop_MM Develop Mixed-Mode Method (Method B) Method_B_Req->Develop_MM Method_B_OK Validate and Use Method B for Problematic Batches or Further Investigation Develop_MM->Method_B_OK

Caption: Decision tree for selecting the appropriate HPLC method.

Method Validation and Performance Comparison

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[15] The following table summarizes expected performance characteristics based on International Council for Harmonisation (ICH) guidelines.

Validation ParameterMethod A: RP-HPLCMethod B: Mixed-Mode HPLCICH Q2(R1) Guideline
Specificity Baseline separation of main peak from known impurities and blank.Enhanced separation for polar impurities.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999A linear relationship between concentration and response should be demonstrated across the analytical range.
Range 1 µg/mL - 150 µg/mL1 µg/mL - 150 µg/mLThe specified range over which the method is accurate, precise, and linear.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value.
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Quant. (LOQ) ~0.5 µg/mL~0.5 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The purity of 2-Bromo-3-fluoro-6-methylbenzoic acid is a critical quality attribute that necessitates robust and reliable analytical methods. For routine quality control, a well-optimized Reversed-Phase HPLC method (Method A) offers a combination of simplicity, robustness, and high performance that is suitable for most applications. Its widespread use and the vast availability of C18 columns make it an accessible and dependable choice.

However, when faced with complex samples containing highly polar impurities or challenging co-elutions, a Mixed-Mode HPLC method (Method B) provides a powerful alternative. By employing a dual separation mechanism, it can achieve superior resolution and retention for problematic analytes that are not well-retained by conventional RP-HPLC. The choice between these methods should be guided by a risk-based assessment of the sample's impurity profile and the specific goals of the analysis. Both methods, when properly validated according to ICH guidelines, provide the necessary scientific rigor to ensure the quality and safety of materials used in pharmaceutical development.

References

  • Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

  • Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles Source: SynThink Research Chemicals URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: PharmTech URL: [Link]

  • Title: HPLC Separation of Carboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

  • Title: Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL: [Link]

  • Title: 2-bromo-3-fluoro-6-methylbenzoic acid (C8H6BrFO2) Source: PubChemLite URL: [Link]

  • Title: and 4- Bromobenzoic Acids both In Vitro and In Vivo Source: Chromatography Today URL: [Link]

  • Title: 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Understanding the Purity of 2-Fluoro-6-methylbenzoic Acid for Your Needs Source: Medium URL: [Link]

  • Title: Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC Source: Semantic Scholar URL: [Link]

  • Title: 2-Bromo-6-fluoro-3-methylbenzoic acid Source: MySkinRecipes URL: [Link]

  • Title: 2-bromo-3-methylbenzoic acid Source: Organic Syntheses URL: [Link]

  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid Source: Patsnap URL: [Link]

Sources

A Researcher's Guide to the Infrared Spectrum of 2-Bromo-3-fluoro-6-methylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of 2-Bromo-3-fluoro-6-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the key spectral features of this complex molecule. By comparing the expected peaks with the characteristic absorptions of its constituent functional groups, we can build a comprehensive understanding of its vibrational properties. This guide will delve into the causality behind peak assignments, providing a framework for the empirical analysis of this and structurally related compounds.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of various functional groups.[1][2] For a multi-substituted aromatic compound like 2-Bromo-3-fluoro-6-methylbenzoic acid, IR spectroscopy is an invaluable tool for confirming its structure and identifying key chemical features.

The interpretation of an IR spectrum is a systematic process of correlating absorption bands (peaks) with specific bond vibrations. The frequency of these vibrations is influenced by factors such as bond strength, the mass of the bonded atoms, and the overall molecular environment.[3]

Predicted Infrared Spectrum of 2-Bromo-3-fluoro-6-methylbenzoic Acid

The molecular structure of 2-Bromo-3-fluoro-6-methylbenzoic acid is presented below:

Caption: Molecular structure of 2-Bromo-3-fluoro-6-methylbenzoic acid.

Carboxylic Acid Group Vibrations

The carboxylic acid moiety is responsible for some of the most characteristic peaks in the IR spectrum.

  • O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹.[1][4][5][6] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[4] This band will likely overlap with the C-H stretching vibrations.[4]

  • C=O Stretch: A strong, sharp peak is anticipated between 1760 and 1690 cm⁻¹.[4][7] Its exact position can be influenced by conjugation with the aromatic ring, which tends to lower the frequency.[5] For aryl carboxylic acids, this peak is often observed around 1700-1680 cm⁻¹.[6]

  • C-O Stretch and O-H Bend: The C-O stretching vibration will likely appear as a medium to strong band in the 1320-1210 cm⁻¹ region.[4] The in-plane O-H bending vibration is expected between 1440-1395 cm⁻¹, while the out-of-plane bend is found in the 950-910 cm⁻¹ range.[4]

Aromatic Ring Vibrations

The substituted benzene ring will give rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: These stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[8][9] These peaks are generally of weak to medium intensity.

  • Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations produce a set of medium to strong, sharp peaks in the 1625-1400 cm⁻¹ region.[8][9] Commonly, two or three bands are observed around 1600, 1585, and 1500-1400 cm⁻¹.[9]

  • Aromatic C-H Bending (Out-of-Plane): The out-of-plane ("oop") C-H bending vibrations are strong and their position is highly indicative of the substitution pattern on the aromatic ring. These bands appear in the 900-675 cm⁻¹ region.[9] For a trisubstituted benzene ring, these peaks can be expected in the 840-790 cm⁻¹ range.[10]

Methyl Group Vibrations

The methyl group attached to the aromatic ring will also exhibit characteristic vibrations.

  • C-H Stretch: The stretching vibrations of the C-H bonds in the methyl group will appear in the 3000-2850 cm⁻¹ range.[11][12] Specifically, the asymmetric stretch is typically around 2962 cm⁻¹ and the symmetric stretch is near 2872 cm⁻¹.[8]

  • C-H Bend: The bending vibrations (scissoring and rocking) of the methyl group are expected in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions, respectively.[11][13]

Carbon-Halogen Vibrations

The carbon-bromine and carbon-fluorine bonds will have distinct stretching vibrations in the fingerprint region of the spectrum.

  • C-Br Stretch: The C-Br stretching vibration is expected to produce a medium to strong absorption in the low-frequency region, typically between 690-515 cm⁻¹.[7][14]

  • C-F Stretch: The C-F stretching vibration gives rise to a strong and often complex band in the 1400-1000 cm⁻¹ range.[10] The exact position can be sensitive to the electronic environment.[15]

Summary of Predicted IR Peaks and Comparison with Alternatives

The following table summarizes the predicted IR absorption bands for 2-Bromo-3-fluoro-6-methylbenzoic acid and compares them with the typical ranges for related functional groups.

Vibrational Mode Predicted Range (cm⁻¹) for 2-Bromo-3-fluoro-6-methylbenzoic acid Typical Range for Functional Group (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)3300 - 25003300 - 2500[1][4]Strong, Very BroadCharacteristic of hydrogen-bonded dimers.
Aromatic C-H Stretch3100 - 30003100 - 3000[8][9]Weak to MediumAppears at higher frequency than alkyl C-H stretch.
Alkyl C-H Stretch (Methyl)3000 - 28503000 - 2850[11][12]MediumAsymmetric and symmetric stretches.
C=O Stretch (Carboxylic Acid)1710 - 16801760 - 1690[4][7]Strong, SharpConjugation with the aromatic ring lowers the frequency.
Aromatic C=C Stretch1625 - 14001625 - 1400[8][9]Medium, SharpMultiple bands expected.
C-H Bend (Methyl)1470 - 1450 & 1370 - 13501470 - 1450 & 1370 - 1350[11][13]MediumScissoring and rocking vibrations.
O-H Bend (in-plane)1440 - 13951440 - 1395[4]MediumMay overlap with other peaks.
C-O Stretch (Carboxylic Acid)1320 - 12101320 - 1210[4]Medium to Strong
C-F Stretch1400 - 10001400 - 1000[10]StrongCan be a complex band.
O-H Bend (out-of-plane)950 - 910950 - 910[4]Medium, Broad
Aromatic C-H Bend (oop)840 - 790900 - 675[9]StrongPosition indicates trisubstituted ring.
C-Br Stretch690 - 515690 - 515[7][14]Medium to StrongLocated in the low-frequency region.

Experimental Protocol: Acquiring an IR Spectrum via the KBr Pellet Method

To empirically validate the predicted spectral features, the following protocol for acquiring a solid-phase IR spectrum using the potassium bromide (KBr) pellet technique is recommended. This method is widely used for its reliability and the high quality of the resulting spectra.

Objective: To obtain a high-resolution FTIR spectrum of 2-Bromo-3-fluoro-6-methylbenzoic acid.

Materials:

  • 2-Bromo-3-fluoro-6-methylbenzoic acid (analytical grade)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Workflow Diagram:

start Start: Sample Preparation step1 Weigh ~1-2 mg of sample and ~100-200 mg of KBr start->step1 step2 Grind sample and KBr together in an agate mortar until a fine, homogenous powder is formed step1->step2 step3 Transfer the powder to the pellet die step2->step3 step4 Apply pressure (typically 8-10 tons) for several minutes to form a transparent pellet step3->step4 step5 Carefully remove the KBr pellet from the die step4->step5 step6 Place the pellet in the sample holder of the FTIR spectrometer step5->step6 step7 Acquire the background spectrum (empty sample compartment) step6->step7 step8 Acquire the sample spectrum step7->step8 end_node End: Data Analysis step8->end_node

Caption: Experimental workflow for KBr pellet preparation and FTIR analysis.

Step-by-Step Methodology:

  • Sample and KBr Preparation: In a dry environment (e.g., under a heat lamp or in a glove box) to minimize moisture absorption by the KBr, weigh approximately 1-2 mg of 2-Bromo-3-fluoro-6-methylbenzoic acid and 100-200 mg of dry FTIR-grade KBr. The ratio of sample to KBr is critical for obtaining a high-quality spectrum.

  • Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained. The transparency of the final pellet depends on the particle size and homogeneity of the powder.

  • Pellet Pressing: Assemble the pellet die. Carefully transfer the ground powder into the die, ensuring an even distribution. Place the die into the hydraulic press.

  • Pressure Application: Gradually apply pressure to the die, typically in the range of 8-10 tons, and hold for 2-5 minutes. This allows the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Pellet Removal: Slowly release the pressure and carefully disassemble the die. Remove the KBr pellet using forceps. A high-quality pellet should be clear and free of cracks or cloudiness.

  • Spectrometer Setup: Place the KBr pellet into the appropriate sample holder in the FTIR spectrometer's sample compartment.

  • Background Spectrum: Close the sample compartment and allow the instrument to purge with dry air or nitrogen. Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as the instrumental response.

  • Sample Spectrum: With the pellet in place, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Process the resulting spectrum by labeling the significant peaks and comparing them to the predicted values and literature data for confirmation of the molecular structure.

Conclusion

The predictive analysis of the infrared spectrum of 2-Bromo-3-fluoro-6-methylbenzoic acid provides a robust framework for its experimental characterization. The key identifying features are expected to be the broad O-H stretch and strong C=O stretch of the carboxylic acid, the characteristic absorptions of the substituted aromatic ring, and the distinct C-Br and C-F stretches in the fingerprint region. By following the detailed experimental protocol, researchers can obtain a high-quality spectrum to confirm the presence and arrangement of these functional groups, thereby verifying the identity and purity of the compound. This guide serves as a valuable resource for interpreting the vibrational characteristics of this and other complex halogenated aromatic carboxylic acids.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Ordway, F. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Ain Shams University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Phillips, D. J., Tanner, E. A., Everitt, H. O., & De Lucia, F. C. (2018). Infrared/Terahertz Double Resonance for Chemical Remote Sensing: Signatures and Performance Predictions. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Suhm, M. A. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum?. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-3-fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • Spectroscopy Tutorial. (n.d.). IR Chart. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Researcher's Guide to the Analytical Characterization of 2-Bromo-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and novel material synthesis, the unambiguous structural confirmation and purity assessment of starting materials and intermediates are paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of 2-Bromo-3-fluoro-6-methylbenzoic acid, a key building block in organic synthesis. Moving beyond a simple recitation of data, we will explore the causality behind analytical choices and present a holistic approach to compound validation, integrating elemental analysis with modern spectroscopic techniques.

The Foundational Pillar: Elemental Analysis

Elemental analysis remains a cornerstone technique for verifying the empirical formula of a synthesized compound. Its power lies in its quantitative nature, providing a direct measure of the mass percentages of constituent elements. For a compound like 2-Bromo-3-fluoro-6-methylbenzoic acid (C₈H₆BrFO₂), this technique offers the first line of evidence for its successful synthesis and purification.

Theoretical vs. Experimental Data: A Comparative Analysis

The theoretical elemental composition is calculated from the molecular formula (C₈H₆BrFO₂) and the atomic weights of the constituent elements. For a pure, anhydrous sample, the experimental results from a properly calibrated elemental analyzer should closely align with these theoretical values.

ElementAtomic WeightNumber of AtomsTotal WeightTheoretical %Plausible Experimental %Deviation
Carbon (C)12.011896.08841.58%41.75%+0.17%
Hydrogen (H)1.00866.0482.62%2.58%-0.04%
Bromine (Br)79.904179.90434.59%Not Typically Measured-
Fluorine (F)18.998118.9988.22%Not Typically Measured-
Oxygen (O)15.999231.99813.85%By Difference-
Total 230.036 100.00%

Note: Most modern CHN analyzers directly measure Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined by difference. Halogens like Bromine and Fluorine require specific analytical methods, such as combustion ion chromatography, and are often not included in a standard elemental analysis report.

The presented "Plausible Experimental %" values are hypothetical but reflect the expected accuracy of modern elemental analyzers, which is generally within ±0.4% of the theoretical value for a pure compound[1][2]. A deviation within this range is widely accepted by scientific journals as evidence of sufficient sample purity[1][2].

Experimental Protocol: Combustion Analysis for CHN

The determination of carbon, hydrogen, and nitrogen content is typically achieved through combustion analysis. This method involves the complete and instantaneous oxidation of the sample in a high-temperature environment.

Instrumentation: A standard CHN elemental analyzer, such as a PerkinElmer 2400 Series II or similar, is employed[3].

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin capsule using a microbalance. The sample must be homogenous and completely dry, as residual solvents or moisture will significantly impact the results.

  • Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 925-1000°C in an oxygen-rich atmosphere[3]. This "flash combustion" converts the sample into gaseous products: CO₂, H₂O, and N₂ (along with NOx, which is subsequently reduced).

  • Purification and Separation: The combustion gases are passed through a series of traps and reagents to remove interfering substances. For halogen-containing compounds like 2-Bromo-3-fluoro-6-methylbenzoic acid, specialized scrubbing reagents such as silver tungstate and magnesium oxide are crucial to capture the resulting bromine and fluorine gases, which would otherwise interfere with the detectors[4]. The purified CO₂, H₂O, and N₂ are then separated, typically by gas chromatography.

  • Detection and Quantification: The concentration of each gas is measured by a thermal conductivity detector. The instrument's software then calculates the percentage of each element based on the initial sample weight and the detector's response, which is calibrated using a certified standard.

A Multi-Faceted Approach: Spectroscopic Corroboration

While elemental analysis provides foundational quantitative data, it offers no insight into the compound's structure. Therefore, it is essential to complement this data with spectroscopic techniques that provide a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Expected ¹H NMR Spectral Features (in CDCl₃, shifts are approximate):

  • Aromatic Protons (2H): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

  • Methyl Protons (3H): A singlet in the aliphatic region (δ 2.0-2.5 ppm).

  • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃, shifts are approximate):

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-140 ppm). The carbons directly bonded to bromine and fluorine will exhibit characteristic chemical shifts and may show coupling to the fluorine atom.

  • Methyl Carbon: A signal in the upfield aliphatic region (δ 15-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum provides a unique "molecular fingerprint."

Expected FTIR Absorption Bands (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic and Methyl): Sharp peaks around 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A medium intensity band around 1200-1300 cm⁻¹.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically below 600 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 230 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), a characteristic M and M+2 isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the aromatic ring.

Integrated Analytical Workflow

The synergy of these techniques provides a robust and self-validating system for the characterization of 2-Bromo-3-fluoro-6-methylbenzoic acid. The following diagram illustrates the logical flow of a comprehensive analytical approach.

Analytical Workflow for 2-Bromo-3-fluoro-6-methylbenzoic Acid cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Confirmation EA->Purity Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Final Validated Compound Purity->Final Structure->Final

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.